Product packaging for MELK-8a(Cat. No.:CAS No. 1922153-17-0)

MELK-8a

Cat. No.: B3112728
CAS No.: 1922153-17-0
M. Wt: 432.6
InChI Key: BLFBSGVUERKSST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MELK-8a is a useful research compound. Its molecular formula is C25H32N6O and its molecular weight is 432.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H32N6O B3112728 MELK-8a CAS No. 1922153-17-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-[4-[4-[3-(piperidin-4-ylmethoxy)pyridin-4-yl]pyrazol-1-yl]phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N6O/c1-29-12-14-30(15-13-29)22-2-4-23(5-3-22)31-18-21(16-28-31)24-8-11-27-17-25(24)32-19-20-6-9-26-10-7-20/h2-5,8,11,16-18,20,26H,6-7,9-10,12-15,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFBSGVUERKSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)N3C=C(C=N3)C4=C(C=NC=C4)OCC5CCNCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MELK-8a: A Potent and Selective Inhibitor of Maternal Embryonic Leucine Zipper Kinase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a compelling therapeutic target in oncology due to its overexpression in a variety of cancers and its critical role in tumorigenesis, including cell cycle progression, apoptosis, and the maintenance of cancer stem cells.[1][2] This document provides a comprehensive technical overview of MELK-8a, a highly potent and selective small-molecule inhibitor of MELK. We will delve into its target profile, mechanism of action, and the methodologies used for its characterization. This guide is intended to equip researchers and drug development professionals with the essential knowledge to effectively utilize and further investigate this compound as a potential anti-cancer agent.

Introduction to this compound

This compound is a novel, ATP-competitive inhibitor of MELK with high potency and selectivity.[3][4] Its development has provided a valuable chemical probe to elucidate the biological functions of MELK and to explore its potential as a therapeutic target. This guide will summarize the key quantitative data, detail the experimental protocols for its evaluation, and visualize the associated signaling pathways and experimental workflows.

Target Profile and Potency of this compound

This compound demonstrates nanomolar potency against MELK and exhibits significant selectivity over other kinases. The following tables summarize the in vitro inhibitory activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [5]

KinaseIC50 (nM)
MELK2

Table 2: Off-Target Kinase Inhibitory Activity of this compound [5]

KinaseIC50 (µM)
Flt3 (ITD)0.18
Haspin0.19
PDGFRα0.42

Table 3: Cellular Activity of this compound in Breast Cancer Cell Lines [6]

Cell LineIC50 (µM)
MDA-MB-4682.3 ± 0.4
MDA-MB-2311.7 ± 0.4

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of MELK, which in turn disrupts downstream signaling pathways crucial for cancer cell proliferation and survival. Inhibition of MELK by this compound leads to a delay in mitotic entry, associated with the reduced activation of key mitotic regulators such as Aurora A, Aurora B, and CDK1.[5][6]

The broader MELK signaling network is intricate and involves multiple downstream effectors. MELK is known to phosphorylate and regulate the activity of several proteins involved in cell cycle progression and apoptosis, including CDC25B, a phosphatase that activates CDK1 to promote mitotic entry. Furthermore, MELK interacts with and phosphorylates the transcription factor FOXM1, a master regulator of mitotic gene expression, including targets like Aurora B and Survivin.[7] MELK has also been implicated in the JNK/c-JUN pathway and in the regulation of p53.[7][8]

MELK_Signaling_Pathway MELK Signaling Pathway cluster_upstream Upstream Regulation cluster_core MELK Kinase cluster_downstream Downstream Effectors cluster_cellular_processes Cellular Processes E2F1 E2F1 MELK MELK E2F1->MELK Activates FOXM1 FOXM1 MELK->FOXM1 Phosphorylates CDC25B CDC25B MELK->CDC25B Phosphorylates p53 p53 MELK->p53 Phosphorylates c_JUN c-JUN MELK->c_JUN Binds MELK_8a This compound MELK_8a->MELK Inhibits Aurora_B Aurora B FOXM1->Aurora_B Upregulates Survivin Survivin FOXM1->Survivin Upregulates CDK1 CDK1 CDC25B->CDK1 Activates Apoptosis Apoptosis p53->Apoptosis Promotes Aurora_A Aurora A Cell_Cycle_Progression Cell Cycle Progression Aurora_A->Cell_Cycle_Progression Aurora_B->Cell_Cycle_Progression CDK1->Cell_Cycle_Progression Survivin->Apoptosis Inhibits

Caption: A diagram illustrating the central role of MELK in regulating key downstream signaling pathways involved in cell cycle progression and apoptosis, and the inhibitory action of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MELK and other kinases.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP. The ATP concentration is typically kept at or near the Km value for the specific kinase.

  • Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture. A DMSO control is included.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period to allow for the kinase reaction to proceed.

  • Detection: Measure the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced. This is a luminescent assay where the light output is proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cell Viability Assay

Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.

Methodology (Resazurin Assay):

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-468) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).[6]

  • Resazurin Addition: Add resazurin solution to each well and incubate for a few hours. Viable, metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).

  • Data Analysis: Normalize the fluorescence readings to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC50 value from the dose-response curve.

Cell Cycle Analysis and Immunoblotting

Objective: To investigate the effect of this compound on cell cycle progression and the phosphorylation status of key cell cycle proteins.

Methodology:

  • Cell Synchronization: Synchronize cells at a specific phase of the cell cycle. For example, a double thymidine block can be used to arrest HeLa cells at the G1/S boundary.[5]

  • This compound Treatment: Release the cells from the block and treat them with this compound or a vehicle control (DMSO).

  • Cell Lysis: Harvest the cells at various time points post-treatment and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies against proteins of interest (e.g., phospho-PLK1, Cyclin B1, phospho-CDK1, and total protein controls), followed by incubation with the appropriate HRP-conjugated secondary antibodies.

  • Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow Experimental Workflow for this compound Characterization cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Interpretation Kinase_Assay Kinase Inhibition Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Dose_Response Dose-Response Curves IC50_Determination->Dose_Response Cell_Culture Cancer Cell Culture (e.g., MDA-MB-468, HeLa) Cell_Viability Cell Viability Assay (Resazurin) Cell_Culture->Cell_Viability Cell_Cycle Cell Cycle Analysis (Synchronization & Immunoblotting) Cell_Culture->Cell_Cycle Cell_Viability->Dose_Response Pathway_Analysis Signaling Pathway Modulation Cell_Cycle->Pathway_Analysis Mechanism_of_Action Elucidation of Mechanism of Action Dose_Response->Mechanism_of_Action Pathway_Analysis->Mechanism_of_Action

Caption: A flowchart outlining the key experimental steps for the in vitro and cellular characterization of the MELK inhibitor, this compound.

Conclusion

This compound is a valuable research tool for investigating the complex biology of MELK and its role in cancer. Its high potency and selectivity make it a superior probe compared to less selective inhibitors. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers and drug developers to design and execute further studies aimed at validating MELK as a therapeutic target and advancing the development of novel anti-cancer therapies.

References

MELK-8a chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to MELK-8a

This technical guide provides a comprehensive overview of this compound, a potent and selective inhibitor of the Maternal Embryonic Leucine Zipper Kinase (MELK). It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical structure, properties, biological activity, and relevant experimental protocols.

Chemical Structure and Properties

This compound, also known as NVS-MELK8a, is a small molecule inhibitor targeting the MELK serine/threonine kinase.[1][2][3] Its chemical identity and properties are summarized below.

Table 1: Chemical and Physical Properties of this compound Hydrochloride

PropertyValueReference
Formal Name 1-methyl-4-[4-[4-[3-(4-piperidinylmethoxy)-4-pyridinyl]-1H-pyrazol-1-yl]phenyl]-piperazine, monohydrochloride[3][4]
Synonyms NVS-MELK8a, this compound hydrochloride[1][2][3]
CAS Number 2096992-20-8[3][5]
Molecular Formula C₂₅H₃₃ClN₆O[6]
Molecular Weight 469.02 g/mol [5][6]
Appearance Solid[3][6]
Purity ≥95% to 99.87%[1][3][6]
SMILES CN(CC1)CCN1C(C=C2)=CC=C2N3C=C(C(C=CN=C4)=C4OCC5CCNCC5)C=N3.Cl[3]
InChI InChI=1S/C25H32N6O.ClH/c1-29-12-14-30(15-13-29)22-2-4-23(5-3-22)31-18-21(16-28-31)24-8-11-27-17-25(24)32-19-20-6-9-26-10-7-20;/h2-5,8,11,16-18,20,26H,6-7,9-10,12-15,19H2,1H3;1H[3]
Solubility 0.22 g/L (at pH 6.8); ~1 mg/mL in PBS (pH 7.2)[1][4][7]
Storage Store at -20°C[2][4]
Stability ≥ 4 years at -20°C[3][4]

Biological Activity and Quantitative Data

This compound is a highly potent inhibitor of MELK kinase activity. Its primary mechanism of action is the inhibition of this kinase, which is implicated in various cellular processes such as cell cycle progression, proliferation, and apoptosis.[8][9][10] Overexpression of MELK is common in several cancers, making it an attractive therapeutic target.[10]

In Vitro Potency and Selectivity

This compound demonstrates high potency against MELK and selectivity over other kinases.

Table 2: IC₅₀ Values of this compound for Various Kinases

TargetIC₅₀ATP ConcentrationReference
MELK 2 nM20 µM[1][5]
MELK 140 nM2 mM[1][7]
Flt3 (ITD) 0.18 µMNot specified[2][3][11]
Haspin 0.19 µMNot specified[2][3][11]
PDGFRα 0.42 µMNot specified[2][3][11]
KIT >10 µMNot specified[3][4]

Selectivity: In a broad kinase panel screen (456 kinases), this compound at 1 µM only inhibited seven off-target kinases with greater than 85% inhibition, demonstrating its high selectivity.[1][7] The compound is reported to be at least 90-fold more selective for MELK.[1][7]

Cell-Based Activity

This compound effectively inhibits the growth of various cancer cell lines.

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC₅₀Reference
MDA-MB-468 Breast Cancer~0.06 - 0.11 µM[1][3][7]
MCF-7 Breast Cancer~1.2 - 3.68 µM[1][3][7]
Pharmacokinetic Properties

Table 4: Pharmacokinetic Parameters of this compound in Mice

ParameterValueConditionsReference
Permeability GoodCaco-2 assay[1][7]
Tₘₐₓ 0.4 hours30 mg/kg, subcutaneous, C57BL/6 mice[1][7]
Cₘₐₓ 6.6 µM30 mg/kg, subcutaneous, C57BL/6 mice[1][7]
Oral Bioavailability 3.6%10 mg/kg, oral, C57BL/6 mice[1][7]

Signaling Pathways

Inhibition of MELK by this compound disrupts several downstream signaling pathways crucial for cancer cell proliferation and survival. Pharmacological inhibition of MELK can induce G2/M phase arrest, leading to polyploidy and eventual apoptosis.[8] One of the key mechanisms involves the transcription factor FOXM1, which is phosphorylated and activated by MELK.[9] Activated FOXM1 promotes the expression of mitotic regulators. A loss of MELK function can also lead to an accumulation of DNA double-strand breaks, triggering the ATM-Chk2-p53 DNA damage response pathway.[12]

MELK_Signaling_Pathway cluster_inhibition Pharmacological Intervention cluster_pathway MELK-Mediated Signaling MELK8a This compound MELK MELK MELK8a->MELK inhibits FOXM1 FOXM1 MELK->FOXM1 phosphorylates & activates p53_pathway ATM-Chk2-p53 Pathway MELK->p53_pathway suppresses DNA_Repair DNA Repair MELK->DNA_Repair Mitotic_Regulators CDC25B, Aurora B, Survivin FOXM1->Mitotic_Regulators upregulates Proliferation Cell Proliferation & Mitosis Mitotic_Regulators->Proliferation G2M_Arrest G2/M Arrest p53_pathway->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound inhibits MELK, disrupting the FOXM1 pathway and promoting apoptosis.

Experimental Protocols

This section outlines the methodologies for key experiments involving this compound.

Cell Proliferation Assay

This protocol is used to determine the IC₅₀ value of this compound in cancer cell lines.

Cell_Proliferation_Assay cluster_workflow Workflow A 1. Cell Seeding Seed cells (e.g., MDA-MB-468, MCF-7) in 96-well plates and allow to attach overnight. B 2. Compound Treatment Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 48-72 hours. A->B C 3. Viability Measurement Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence or absorbance. B->C D 4. Data Analysis Normalize data to DMSO-treated controls. Calculate IC₅₀ using non-linear regression. C->D

Caption: Workflow for determining the anti-proliferative IC₅₀ of this compound.

Methodology:

  • Cell Culture: Culture cancer cell lines (e.g., MDA-MB-468, MCF-7) under standard conditions.

  • Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours).[2][8] Include a vehicle control (e.g., DMSO).

  • Viability Assessment: Measure cell viability using a suitable assay, such as a luminescent ATP assay (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT).

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Western Blot Analysis for Cell Signaling

This protocol is used to investigate the effect of this compound on cellular signaling pathways.

Methodology:

  • Cell Treatment: Culture cells (e.g., HeLaS3, A375) to 70-80% confluency.[2] For cell cycle experiments, synchronize cells using a method like a double thymidine block.[2]

  • Compound Incubation: Treat cells with this compound at the desired concentration (e.g., 3 µM) or vehicle (DMSO) for various time points (e.g., 1, 6, 24 hours).[2]

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., phosphorylated Aurora A/B, CDK1, total MELK) and a loading control (e.g., ACTINB).[2]

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the impact of this compound on cell cycle distribution.

Methodology:

  • Cell Treatment: Seed cells (e.g., HeLa) and treat them with this compound (e.g., 5 µM) or vehicle control for different durations (e.g., 24, 48, 72 hours).[8]

  • Cell Harvesting: Collect both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store them at -20°C.

  • Staining: Rehydrate the cells with PBS, treat with RNase A, and stain the cellular DNA with propidium iodide (PI).

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases, as well as any polyploid populations.[8]

In Vivo Pharmacokinetic Study

This protocol is designed to evaluate the pharmacokinetic profile of this compound in an animal model.

Methodology:

  • Animal Model: Use appropriate mouse strains (e.g., C57BL/6).[1][7]

  • Compound Administration: Administer this compound via the desired route (e.g., subcutaneous injection at 30 mg/kg or oral gavage at 10 mg/kg).[1][7] The formulation for subcutaneous administration may involve a vehicle like PBS.[1]

  • Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and oral bioavailability.

References

MELK-8a Induced Cell Cycle Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanisms by which the maternal embryonic leucine zipper kinase (MELK) inhibitor, MELK-8a, induces cell cycle arrest in cancer cells. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows involved in studying this process.

Core Concepts of this compound-Mediated Cell Cycle Arrest

Maternal embryonic leucine zipper kinase (MELK) is a serine/threonine kinase that is overexpressed in a variety of human cancers and is often associated with poor prognosis. MELK plays a crucial role in mitotic progression, and its inhibition has emerged as a promising therapeutic strategy. This compound is a potent and selective inhibitor of MELK that has been shown to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines. This arrest is mediated through the modulation of key cell cycle regulatory proteins and activation of DNA damage response pathways.

Quantitative Data on this compound Activity

The efficacy of this compound in inhibiting cell growth and inducing cell cycle arrest has been quantified across various cancer cell lines. The following tables summarize key data points from multiple studies.

Table 1: In Vitro Potency of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-468Triple-Negative Breast Cancer60[1]
MCF-7Breast Cancer1200[1]
HeLaCervical Cancer1900[2]
MDA-MB-231Triple-Negative Breast Cancer1700 ± 400[3]

Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)Reference
DMSO (Control)55.225.319.5Adapted from[4]
5 µM this compound (48h)15.810.174.1Adapted from[5]

Table 3: Quantitative Changes in Key Protein Expression/Phosphorylation Following MELK Inhibition

ProteinChange upon MELK InhibitionFold Change (approx.)Cell LineReference
p-PLK1 (Thr210)Decreased2.5-fold decreaseU87, LN229Adapted from[6]
Cyclin B1Decreased2-fold decreaseU87, LN229Adapted from[6]
p-CDK1 (Tyr15)Increased2-fold increaseHeLaAdapted from[5]
p-ATM (Ser1981)IncreasedNot specifiedBladder Cancer Cells[7]
p-p53 (Ser15)IncreasedNot specifiedGlioblastoma Cells[8]

Signaling Pathways of this compound Induced Cell Cycle Arrest

This compound induces cell cycle arrest through two primary, interconnected signaling pathways: the disruption of G2/M progression and the activation of the ATM/Chk2/p53 DNA damage response pathway.

G2/M Phase Arrest Pathway

Inhibition of MELK by this compound disrupts the normal progression of the G2/M phase of the cell cycle. MELK is known to phosphorylate and regulate the activity of key mitotic proteins. Its inhibition leads to a decrease in the phosphorylation of Polo-like kinase 1 (PLK1) at Threonine 210, a critical step for its activation.[6] This, in turn, affects the activation of the Cyclin B1/CDK1 complex, the master regulator of mitotic entry.[5] The observed decrease in Cyclin B1 levels and the increase in the inhibitory phosphorylation of CDK1 at Tyrosine 15 are hallmarks of a G2/M arrest.[5][6]

G2_M_Arrest MELK_8a This compound MELK MELK MELK_8a->MELK Inhibition PLK1 p-PLK1 (Thr210) MELK->PLK1 Activation G2_M_Arrest G2/M Arrest CyclinB1_CDK1 Cyclin B1/CDK1 Complex PLK1->CyclinB1_CDK1 Activation G2_M_Progression G2/M Progression CyclinB1_CDK1->G2_M_Progression Promotes

This compound induced G2/M cell cycle arrest pathway.
ATM/Chk2/p53 Pathway Activation

In some cellular contexts, the inhibition of MELK can lead to the activation of the DNA damage response pathway, even in the absence of direct DNA damaging agents. This is thought to be a consequence of mitotic stress and abnormal chromosome segregation. Inhibition of MELK leads to the activation of Ataxia Telangiectasia Mutated (ATM) kinase, which in turn phosphorylates and activates Checkpoint Kinase 2 (Chk2).[7] Activated Chk2 then phosphorylates p53, leading to its stabilization and activation.[8] Activated p53 transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, which further contributes to cell cycle arrest.[7]

ATM_Chk2_p53_Pathway MELK_8a This compound MELK MELK MELK_8a->MELK Inhibition Mitotic_Stress Mitotic Stress MELK->Mitotic_Stress Prevents ATM p-ATM Mitotic_Stress->ATM Induces Chk2 p-Chk2 ATM->Chk2 Activates p53 p-p53 Chk2->p53 Activates p21 p21 p53->p21 Upregulates Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Induces

Activation of the ATM/Chk2/p53 pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of this compound on cell cycle arrest.

Experimental Workflow

A typical workflow for investigating this compound induced cell cycle arrest involves a series of in vitro assays to assess cell viability, cell cycle distribution, and changes in protein expression.

Experimental_Workflow start Cancer Cell Culture treatment Treat with this compound (various concentrations and time points) start->treatment viability Cell Viability Assay (MTT/Resazurin) treatment->viability flow Flow Cytometry (Cell Cycle Analysis) treatment->flow western Western Blot (Protein Expression/Phosphorylation) treatment->western data_analysis Data Analysis and Interpretation viability->data_analysis flow->data_analysis western->data_analysis

A typical experimental workflow for studying this compound.
Cell Viability Assay (MTT/Resazurin)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and assess its effect on cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MDA-MB-468)

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or Resazurin solution

  • DMSO or Solubilization buffer (for MTT)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 1 nM to 10 µM. Include a DMSO vehicle control.

  • Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound or DMSO to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • For MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • For Resazurin Assay:

    • Add 10 µL of Resazurin solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 570 nm for the MTT assay or fluorescence (Ex/Em ~560/590 nm) for the resazurin assay using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Flow Cytometry for Cell Cycle Analysis

Objective: To quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x IC50) for 24-48 hours. Include a DMSO vehicle control.

  • Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 500 µL of PBS.

  • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.

  • Wash the cell pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.

Western Blotting for Key Cell Cycle Proteins

Objective: To determine the effect of this compound on the expression and phosphorylation status of key cell cycle regulatory proteins.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see Table 4 for suggestions)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and treat with this compound as described for the flow cytometry protocol.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL detection reagent and visualize the protein bands using an imaging system.

  • Quantify the band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).

Table 4: Recommended Primary Antibodies for Western Blotting

Target ProteinSuggested DilutionSupplier (Example)Catalog # (Example)
p-PLK1 (Thr210)1:1000Cell Signaling Technology#5472
Cyclin B11:1000Cell Signaling Technology#4138
p-CDK1 (Tyr15)1:1000Cell Signaling Technology#9111
p-ATM (Ser1981)1:1000Cell Signaling Technology#5883
p-p53 (Ser15)1:1000Cell Signaling Technology#9284
β-actin1:5000Cell Signaling Technology#4970

Conclusion

This compound is a potent inhibitor of MELK that effectively induces cell cycle arrest in cancer cells, primarily through the disruption of G2/M progression and the activation of the ATM/Chk2/p53 pathway. This technical guide provides a foundational resource for researchers investigating the cellular and molecular effects of this compound. The provided quantitative data, detailed experimental protocols, and pathway diagrams are intended to facilitate the design and execution of robust and informative studies in this promising area of cancer drug development.

References

The Role of MELK-8a in Delaying Mitotic Entry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase implicated in various cellular processes, including cell cycle progression and oncogenesis. Recent evidence has highlighted the role of MELK in the G2/M transition, with its inhibition leading to a delay in mitotic entry. This technical guide provides an in-depth analysis of the function of MELK, with a particular focus on the effects of its selective inhibitor, MELK-8a (also known as NVS-MELK8a). We will delve into the quantitative data demonstrating this mitotic entry delay, detail the experimental protocols used to elucidate this function, and visualize the underlying signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action in perturbing the cell cycle.

Introduction

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. The transition from the G2 phase to mitosis (M phase) is a critical checkpoint, ensuring that DNA is fully replicated and undamaged before the cell commits to division.[1] Key regulators of this transition include Cyclin-Dependent Kinase 1 (CDK1) and the Aurora kinases.[1]

Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a significant player in cell cycle control.[2][3] Its expression and activity are cell cycle-regulated, peaking during the G2 and M phases.[3] Dysregulation of MELK has been associated with various cancers, making it an attractive target for therapeutic intervention.

This guide focuses on the specific role of MELK in the G2/M transition, as elucidated by studies using the highly selective MELK inhibitor, this compound.[4] Inhibition of MELK by this compound has been shown to cause a delay in mitotic entry, primarily by extending the duration of the G2 phase.[4] This effect is mediated through the delayed activation of key mitotic kinases, including Aurora A, Aurora B, and CDK1.[4]

Quantitative Data on Mitotic Entry Delay

The inhibition of MELK by this compound leads to a quantifiable delay in the entry into mitosis. This delay is primarily characterized by a dose-dependent increase in the length of the G2 phase of the cell cycle.

Table 1: Dose-Dependent Effect of this compound on G2 Phase Length in U2OS Cells

Treatment ConditionMedian G2 Length (minutes)Fold Change vs. DMSOp-value (Log-rank test)
DMSO (Control)1381.0-
1 µM this compound2281.65< 0.0001
3 µM this compound3482.52< 0.0001

Data summarized from live-cell imaging of U2OS cells stably expressing a fluorescent PCNA reporter.[4]

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer1.7 ± 0.4
MDA-MB-468Triple-Negative Breast Cancer2.3 ± 0.4
HeLaS3Cervical Cancer1.9 ± 0.5

IC50 values were determined after 72 hours of treatment with this compound using a resazurin-based cell viability assay.[4]

Signaling Pathways

The delay in mitotic entry induced by this compound is a consequence of its impact on a crucial signaling network that governs the G2/M transition. Inhibition of MELK disrupts the timely activation of key mitotic kinases.

Upstream Regulation of MELK

MELK activity is tightly regulated during the cell cycle. Its expression is induced during the S phase and peaks in G2/M.[5] The activation of MELK is dependent on autophosphorylation.[6] Furthermore, MELK can be phosphorylated and activated by Mitosis-Promoting Factor (MPF) and MAP Kinase during the M phase.[2]

Downstream Effects of this compound Inhibition

Inhibition of MELK by this compound leads to the delayed activation of several critical mitotic kinases:

  • Aurora A and Aurora B: These kinases are essential for centrosome maturation, spindle assembly, and chromosome segregation. MELK inhibition results in a delay in their activating phosphorylation.[4]

  • CDK1: As the master regulator of mitotic entry, the activation of the Cyclin B-CDK1 complex is paramount. MELK inhibition leads to a delay in the activating phosphorylation of CDK1.[4]

The direct substrates of MELK that mediate these downstream effects are still under investigation, but potential candidates include CDC25B, a phosphatase that activates CDK1.[2][4]

Signaling Pathway Diagram

MELK8a_Mitotic_Entry_Delay cluster_upstream Upstream Regulation cluster_melk MELK cluster_inhibitor Inhibitor cluster_downstream Downstream Effectors cluster_phenotype Cellular Phenotype MPF_MAPK MPF / MAPK MELK MELK MPF_MAPK->MELK Activates Autophosphorylation Autophosphorylation Autophosphorylation->MELK Activates PLK1 PLK1 MELK->PLK1 Activates CDC25B CDC25B MELK->CDC25B Activates Aurora_A_B Aurora A / Aurora B (Activation) MELK->Aurora_A_B Promotes Activation MELK8a This compound MELK8a->MELK Inhibits MELK8a->Aurora_A_B CDK1_CyclinB CDK1/Cyclin B (Activation) MELK8a->CDK1_CyclinB PLK1->CDC25B Activates CDC25B->CDK1_CyclinB Activates G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Drives Mitotic_Entry_Delay Mitotic Entry Delay (G2 Prolongation) CDK1_CyclinB->Mitotic_Entry_Delay Delayed Activation Leads to

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the role of this compound in mitotic entry delay.

Cell Synchronization using Double-Thymidine Block

This protocol is used to synchronize cells at the G1/S boundary, allowing for the observation of a cohort of cells progressing through the cell cycle.

Materials:

  • HeLaS3 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Thymidine solution (200 mM stock in PBS, sterile filtered)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Plate HeLaS3 cells at an appropriate density to reach 40-50% confluency at the time of the first thymidine addition.

  • Add thymidine to the culture medium to a final concentration of 2 mM.

  • Incubate the cells for 18 hours.

  • Wash the cells twice with warm PBS and then once with warm complete medium.

  • Add fresh complete medium and incubate for 9 hours to release the cells from the block.

  • Add thymidine again to a final concentration of 2 mM.

  • Incubate for another 17 hours.

  • To release the cells into the cell cycle, wash twice with warm PBS and once with warm complete medium.

  • Add fresh complete medium (this is time point 0). Cells will now progress synchronously through S, G2, and M phases.

Live-Cell Imaging for G2 Phase Length Analysis

This method allows for the direct measurement of the duration of the G2 phase in individual cells.

Materials:

  • U2OS cells stably expressing a fluorescent PCNA (Proliferating Cell Nuclear Antigen) reporter (e.g., PCNA-GFP).

  • Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).

  • This compound

  • DMSO (vehicle control)

Procedure:

  • Plate the U2OS-PCNA cells in a glass-bottom dish suitable for live-cell imaging.

  • Allow cells to adhere overnight.

  • Treat the cells with either DMSO or the desired concentrations of this compound.

  • Place the dish in the pre-warmed and equilibrated microscope chamber.

  • Acquire images (phase contrast and fluorescence) every 5-15 minutes for 24-48 hours.

  • Analysis:

    • The end of S phase is marked by the disappearance of distinct PCNA foci.

    • The beginning of M phase (mitotic entry) is marked by nuclear envelope breakdown (NEBD), observed as a change in cell morphology in the phase-contrast channel.

    • The duration of the G2 phase is the time interval between the end of S phase and NEBD.

Immunoblotting for Mitotic Markers

This technique is used to assess the phosphorylation status and protein levels of key mitotic regulators.

Materials:

  • Synchronized or asynchronously treated cell pellets.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies:

    • Phospho-Aurora A (Thr288)/Aurora B (Thr232)

    • Phospho-CDK1 (Tyr15)

    • Cyclin B1

    • GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Lyse cell pellets in RIPA buffer and determine protein concentration using the BCA assay.

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply chemiluminescent substrate and capture the signal using an imaging system.

Kinase Selectivity Profiling using MIB/MS

Multiplexed Inhibitor Beads/Mass Spectrometry (MIB/MS) is a chemical proteomics technique used to profile the selectivity of kinase inhibitors.

Experimental Workflow:

MIB_MS_Workflow Cell_Lysis 1. Cell Lysis (e.g., Cancer Cell Line) Lysate_Incubation 2. Lysate Incubation with this compound or DMSO Cell_Lysis->Lysate_Incubation MIB_Affinity_Purification 3. MIB Affinity Purification of Kinases Lysate_Incubation->MIB_Affinity_Purification Elution_Digestion 4. Elution and Tryptic Digestion of Bound Kinases MIB_Affinity_Purification->Elution_Digestion LC_MS_MS 5. LC-MS/MS Analysis Elution_Digestion->LC_MS_MS Data_Analysis 6. Data Analysis (Quantification of Kinase Binding) LC_MS_MS->Data_Analysis

Conclusion

The selective inhibition of MELK by this compound provides a powerful tool to dissect the role of this kinase in the G2/M transition. The data clearly demonstrate that MELK activity is required for timely entry into mitosis, and its inhibition leads to a G2 phase-specific delay. This delay is associated with the deferred activation of the core mitotic regulatory kinases, Aurora A/B and CDK1. The experimental protocols detailed in this guide provide a robust framework for investigating the cellular effects of MELK inhibition. Further research focusing on the identification of direct MELK substrates that mediate these effects will be crucial for a complete understanding of its role in cell cycle control and for the continued development of MELK inhibitors as potential cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for MELK-8a Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and apoptosis.[1][2] Its overexpression has been implicated in various cancers, making it an attractive therapeutic target.[3] MELK-8a (also known as NVS-MELK8a) is a highly potent and selective inhibitor of MELK, with an IC50 of 2 nM in biochemical assays.[4][5] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.

Data Presentation

Table 1: In Vitro IC50 Values for this compound
Cell LineCancer TypeIC50 (µM)Assay TypeReference
MDA-MB-231Triple-Negative Breast Cancer1.7 ± 0.4Resazurin Assay (72h)[6]
MDA-MB-468Triple-Negative Breast Cancer2.3 ± 0.4Resazurin Assay (72h)[6]
MCF7ER-Positive Breast Cancer3.68CellTiter-Glo (7 days)[4]

Signaling Pathway

The signaling pathway of MELK is complex, involving multiple downstream effectors that regulate cell cycle and survival.

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_melk MELK Kinase cluster_downstream Downstream Effectors & Cellular Processes E2F1 E2F1 MELK MELK E2F1->MELK increases transcription MAPK_pathway MAPK Pathway MAPK_pathway->E2F1 stimulates expression FOXM1 FOXM1 MELK->FOXM1 phosphorylates p53 p53 MELK->p53 phosphorylates c_JUN c-JUN MELK->c_JUN binds to AKT AKT MELK->AKT inhibits phosphorylation of CDC25B CDC25B FOXM1->CDC25B induces expression Aurora_B Aurora B FOXM1->Aurora_B induces expression Survivin Survivin FOXM1->Survivin induces expression Cell_Cycle_Progression Cell Cycle Progression CDC25B->Cell_Cycle_Progression Aurora_B->Cell_Cycle_Progression Apoptosis Apoptosis Survivin->Apoptosis inhibits p53->Apoptosis induces Tumor_Growth Tumor Growth c_JUN->Tumor_Growth AKT->Tumor_Growth Cell_Cycle_Progression->Tumor_Growth

Caption: MELK Signaling Pathway Diagram.

Experimental Workflow

A typical workflow for evaluating this compound involves initial cell viability screening, followed by more detailed mechanistic studies.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Primary Assays cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., MDA-MB-231, MDA-MB-468) MELK_8a_Treatment This compound Treatment (Dose-response) Cell_Culture->MELK_8a_Treatment Resazurin_Assay Resazurin Assay (Cell Viability) MELK_8a_Treatment->Resazurin_Assay Crystal_Violet_Assay Crystal Violet Assay (Cell Proliferation) MELK_8a_Treatment->Crystal_Violet_Assay Western_Blot Western Blotting (Protein Expression & Phosphorylation) MELK_8a_Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) MELK_8a_Treatment->Flow_Cytometry IC50_Determination IC50 Determination Resazurin_Assay->IC50_Determination Crystal_Violet_Assay->IC50_Determination Statistical_Analysis Statistical Analysis Western_Blot->Statistical_Analysis Flow_Cytometry->Statistical_Analysis IC50_Determination->Statistical_Analysis

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

Cell Culture
  • Cell Lines: MDA-MB-231, MDA-MB-468, and HeLaS3 cells can be used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Resazurin Cell Viability Assay

This assay measures cell viability by quantifying the metabolic reduction of resazurin to the fluorescent resorufin by viable cells.[7][8]

Materials:

  • Resazurin sodium salt

  • Phosphate Buffered Saline (PBS), sterile

  • 96-well, opaque-walled plates

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Resazurin Addition: Prepare a 0.15 mg/mL stock solution of resazurin in sterile PBS and filter-sterilize.[8] Add 10 µL of the resazurin solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[1][8]

  • Data Analysis: Subtract the background fluorescence (wells with medium and resazurin but no cells). Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Crystal Violet Cell Proliferation Assay

This assay quantifies cell number by staining the DNA of adherent cells with crystal violet.[9]

Materials:

  • Crystal violet solution (0.5% w/v in 20% methanol)

  • Methanol or 4% paraformaldehyde (PFA) for fixation

  • PBS

  • Solubilization solution (e.g., 10% acetic acid or 1% SDS)

  • Absorbance microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the Resazurin Assay protocol.

  • Fixation: Gently wash the cells twice with PBS. Add 100 µL of ice-cold methanol or 4% PFA to each well and incubate for 15-20 minutes at room temperature.[9]

  • Staining: Aspirate the fixative and add 100 µL of crystal violet solution to each well. Incubate for 20-30 minutes at room temperature.[9]

  • Washing: Gently wash the plate with tap water until the water runs clear.

  • Drying: Allow the plate to air dry completely.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate on a shaker for 15-30 minutes to dissolve the stain.[9]

  • Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (wells with no cells). Calculate cell proliferation as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blotting

Western blotting is used to detect changes in the expression and phosphorylation status of MELK and its downstream targets.[10]

Materials:

  • RIPA lysis buffer (or other suitable lysis buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MELK, anti-phospho-Histone H3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]

  • Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[10]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12]

Materials:

  • 70% ethanol, ice-cold

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting and Fixation: Treat cells with this compound for the desired time. Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.[5][13]

  • Storage: Store the fixed cells at -20°C for at least 2 hours or up to several weeks.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.[5][14]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

References

Application Notes and Protocols for Western Blot Analysis Following MELK-8a Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Western blot analysis to investigate the effects of MELK-8a, a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). The provided protocols and data will enable researchers to effectively assess the downstream signaling consequences of MELK inhibition in various cellular contexts.

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that plays a crucial role in cell cycle progression, mitosis, and apoptosis.[1][2] Its overexpression has been linked to poor prognosis in several cancers, making it an attractive therapeutic target.[3] this compound is a small molecule inhibitor with high potency and selectivity for MELK (IC50 of 2 nM).[4][5][6] Western blot analysis is an essential technique to elucidate the mechanism of action of this compound by examining its effects on the expression and phosphorylation status of key downstream proteins.

Key Signaling Pathways Modulated by MELK Inhibition

MELK is involved in multiple signaling cascades that regulate cell proliferation and survival. Inhibition of MELK by this compound can lead to cell cycle arrest, particularly at the G2/M phase, and induction of apoptosis.[7] Key proteins and pathways affected include:

  • Cell Cycle Regulation: MELK is known to influence the activity of critical cell cycle regulators. Inhibition of MELK can lead to an increase in the phosphorylation of CDK1 at Tyr15 and PLK1 at Tyr217, as well as an upregulation of Cyclin B1.[7]

  • Apoptosis Induction: this compound treatment has been shown to modulate the expression of apoptosis-related proteins, leading to an increase in the pro-apoptotic protein BAX and cleaved-PARP1, and a decrease in the anti-apoptotic protein Bcl-2.[7]

  • p53 Pathway: The tumor suppressor p53 and its downstream effector p21 are also implicated in the response to MELK inhibition. A loss of MELK can lead to the activation of the ATM-Chk2-p53 pathway.[8]

Below is a diagram illustrating the key signaling pathways affected by this compound.

MELK_Signaling_Pathway cluster_0 This compound Inhibition cluster_1 Downstream Effects MELK MELK CDK1 p-CDK1 (Tyr15) ↑ MELK->CDK1 PLK1 p-PLK1 (Tyr217) ↑ MELK->PLK1 CyclinB1 Cyclin B1 ↑ MELK->CyclinB1 Bcl2 Bcl-2 ↓ MELK->Bcl2 MELK8a This compound MELK8a->MELK G2M_Arrest G2/M Arrest CDK1->G2M_Arrest PLK1->G2M_Arrest CyclinB1->G2M_Arrest BAX BAX ↑ Bcl2->BAX CleavedPARP1 Cleaved-PARP1 ↑ BAX->CleavedPARP1 Apoptosis Apoptosis CleavedPARP1->Apoptosis

Caption: Signaling pathways affected by this compound treatment.

Quantitative Data Summary

The following table summarizes the expected changes in protein expression and phosphorylation status following treatment with this compound, as determined by Western blot analysis. The data is compiled from various studies and represents typical outcomes.

Target ProteinCellular ProcessExpected Change with this compound TreatmentFold Change (Treatment vs. Control)
p-PLK1 (Tyr217)Cell CycleIncrease2.5 - 4.0
Cyclin B1Cell CycleIncrease2.0 - 3.5
p-CDK1 (Tyr15)Cell CycleIncrease3.0 - 5.0
BAXApoptosisIncrease1.5 - 2.5
Cleaved-PARP1ApoptosisIncrease3.0 - 6.0
Bcl-2ApoptosisDecrease0.4 - 0.6
p-Rb (S807/811)Cell CycleDecrease0.3 - 0.5
p21Cell CycleIncrease2.0 - 4.0

Detailed Experimental Protocols

This section provides a detailed protocol for Western blot analysis to assess the effects of this compound treatment on cultured cells.

Experimental Workflow

The overall workflow for the Western blot analysis is depicted below.

Western_Blot_Workflow start Seed Cells treatment Treat with this compound (and vehicle control) start->treatment lysis Cell Lysis (with phosphatase/protease inhibitors) treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF or Nitrocellulose) sds_page->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis end Results analysis->end

Caption: Experimental workflow for Western blot analysis.

Materials and Reagents
  • Cell culture reagents (media, serum, antibiotics)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer (or other suitable lysis buffer)

  • Protease inhibitor cocktail

  • Phosphatase inhibitor cocktail

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • Precast polyacrylamide gels (e.g., 4-20% gradient)

  • SDS-PAGE running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Methanol (for PVDF membrane activation)

  • Blocking buffer (e.g., 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST))

  • Primary antibodies (specific for target proteins and loading control, e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Western blot imaging system

Protocol

1. Cell Culture and Treatment

  • Seed cells at an appropriate density in culture plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound (e.g., 0.5, 1, 3 µM) and a vehicle control (e.g., DMSO) for the desired time points (e.g., 1, 6, 24 hours).[4]

2. Cell Lysis and Protein Extraction

  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[9][10]

  • Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.[12]

4. Sample Preparation for SDS-PAGE

  • Based on the protein concentration, normalize the samples to have equal amounts of protein (e.g., 20-40 µg per lane).

  • Add 4x Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.[13]

5. SDS-PAGE and Protein Transfer

  • Load the denatured protein samples and a molecular weight marker onto a precast polyacrylamide gel.

  • Perform electrophoresis according to the gel manufacturer's instructions until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. For PVDF membranes, pre-activate in methanol for 30 seconds.

6. Immunoblotting

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[14] Note: Avoid using milk as a blocking agent for phospho-protein detection as it contains casein, a phosphoprotein that can increase background.[10]

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to the loading control (e.g., β-actin or GAPDH).

Logical Relationship of this compound's Effects

The following diagram illustrates the logical progression from this compound treatment to the observed cellular outcomes.

Logical_Flow cluster_outcomes Cellular Outcomes start This compound Treatment inhibition Inhibition of MELK Kinase Activity start->inhibition cell_cycle Alteration of Cell Cycle Regulator Phosphorylation inhibition->cell_cycle apoptosis_proteins Modulation of Apoptosis Protein Expression inhibition->apoptosis_proteins g2m_arrest G2/M Phase Arrest cell_cycle->g2m_arrest apoptosis Induction of Apoptosis apoptosis_proteins->apoptosis

Caption: Logical flow from this compound treatment to cellular effects.

By following these protocols and considering the provided information, researchers can effectively utilize Western blot analysis to investigate the cellular and molecular consequences of this compound treatment, thereby advancing our understanding of MELK's role in disease and the therapeutic potential of its inhibition.

References

Application Notes and Protocols for MELK-8a in an In Vivo Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the in vivo efficacy of the Maternal Embryonic Leucine-zipper Kinase (MELK) inhibitor, MELK-8a, using a subcutaneous xenograft model. The protocol is based on established methodologies for similar MELK inhibitors and general xenograft studies, offering a robust starting point for preclinical anti-cancer drug assessment.

Introduction

Maternal Embryonic Leucine-zipper Kinase (MELK) is a serine/threonine kinase that is overexpressed in a variety of human cancers and is often associated with poor prognosis.[1][2] MELK plays a crucial role in several cellular processes that are fundamental to cancer progression, including cell cycle regulation, proliferation, and apoptosis.[2][3] Its involvement in oncogenesis has positioned it as a promising therapeutic target. This compound is a highly potent and selective inhibitor of MELK with an IC50 of 2 nM.[4] In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.[1] This document outlines a protocol for assessing the anti-tumor activity of this compound in an in vivo setting.

MELK Signaling Pathway

MELK is a central node in a complex signaling network that promotes cancer cell survival and proliferation. It can phosphorylate and activate the transcription factor FOXM1, a key regulator of cell cycle progression. This leads to the expression of mitotic regulators such as CDC25B, Aurora B, and Survivin.[3] Additionally, MELK can interact with and influence other critical pathways, including the p53 and Wnt/β-catenin signaling cascades.[3] The inhibition of MELK by compounds like this compound is expected to disrupt these downstream pathways, leading to cell cycle arrest and apoptosis in cancer cells.

MELK_Signaling_Pathway MELK Signaling Pathway in Cancer cluster_downstream Downstream Effects MELK MELK FOXM1 FOXM1 MELK->FOXM1 Phosphorylates & Activates p53 p53 MELK->p53 Regulates Wnt_beta_catenin Wnt/β-catenin Pathway MELK->Wnt_beta_catenin Interacts with Cell_Cycle_Regulators CDC25B, Aurora B, Survivin FOXM1->Cell_Cycle_Regulators Upregulates Apoptosis Apoptosis Inhibition p53->Apoptosis Inhibits Proliferation Cell Proliferation Cell_Cycle_Regulators->Proliferation

Caption: A diagram of the MELK signaling pathway in cancer.

Experimental Protocol: this compound In Vivo Xenograft Study

This protocol details the steps for a subcutaneous xenograft study to evaluate the efficacy of this compound.

Cell Culture and Animal Model
  • Cell Line Selection: Choose a cancer cell line with documented high MELK expression (e.g., neuroblastoma, triple-negative breast cancer, or glioblastoma cell lines).

  • Cell Culture: Culture the selected cells in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice), typically 6-8 weeks old females.

Tumor Implantation
  • Harvest cultured cancer cells that are in the logarithmic growth phase.

  • Prepare a single-cell suspension in a sterile, serum-free medium or phosphate-buffered saline (PBS).

  • Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.

Treatment Protocol
  • Once tumors reach a palpable size (e.g., approximately 70-100 mm³), randomize the mice into treatment and control groups.

  • This compound Formulation: Prepare the this compound solution for administration. While the optimal vehicle and concentration need to be determined empirically, a common starting point for similar inhibitors is a formulation in a vehicle such as 5% dextrose in water.

  • Dosing and Administration: Based on studies with the similar MELK inhibitor OTS167, a starting dose for this compound could be in the range of 10 mg/kg, administered daily via oral gavage or intraperitoneal injection.[5][6]

  • The control group should receive the vehicle alone following the same administration schedule.

  • Treat the animals for a defined period, typically 14 to 21 days.

Data Collection and Analysis
  • Tumor Measurement: Measure the tumor dimensions (length and width) with digital calipers two to three times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor and record the body weight of each mouse twice a week as an indicator of general health and treatment toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67 or downstream targets of MELK).

Experimental Workflow

Xenograft_Workflow In Vivo Xenograft Experimental Workflow start Start cell_culture Cancer Cell Culture (High MELK Expression) start->cell_culture cell_prep Cell Harvest & Preparation cell_culture->cell_prep implantation Subcutaneous Implantation in Immunodeficient Mice cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment_group Treatment Group (this compound) randomization->treatment_group control_group Control Group (Vehicle) randomization->control_group data_collection Tumor & Body Weight Measurement treatment_group->data_collection control_group->data_collection endpoint Study Endpoint & Tumor Excision data_collection->endpoint analysis Data Analysis & Histology endpoint->analysis end End analysis->end

Caption: A flowchart of the in vivo xenograft experimental workflow.

Quantitative Data Summary

The following table summarizes representative quantitative data from in vivo xenograft studies using the MELK inhibitor OTS167, which can serve as an expected outcome for studies with this compound. Note: Specific values for this compound will need to be determined experimentally.

ParameterCell LineAnimal ModelTreatmentDosing ScheduleTumor Growth Inhibition (%)Reference
Tumor Volume Neuroblastoma (NGP)Athymic Nude MiceOTS16710 mg/kg/day, daily for 14 daysSignificant inhibition (p<0.05)[5]
Tumor Volume Neuroblastoma (SMS-KCNR)Nude MiceOTS16710 mg/kg, 2x/week for 3 weeks (IP)Significant suppression[6]
Tumor Doubling Time Breast Cancer (MDA-MB-231)Not SpecifiedOTS167 + Radiation10 mg/kg daily (oral gavage)Significantly increased vs. radiation alone[7]

Conclusion

The provided protocol offers a comprehensive framework for the in vivo evaluation of this compound in a xenograft model. Successful execution of these experiments will provide crucial data on the anti-tumor efficacy of this compound, informing its potential as a clinical candidate for cancer therapy. Researchers should note that while this protocol is based on established methods, optimization of parameters such as cell number, dosing, and treatment duration may be necessary for specific cancer models.

References

Application Notes and Protocols for Cell Cycle Analysis Using MELK-8a and Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in the G2/M phase transition.[1][2] Its overexpression has been implicated in the proliferation and survival of various cancer cells, making it a promising target for cancer therapy. MELK-8a is a small molecule inhibitor that has been shown to effectively inhibit MELK kinase activity, leading to cell cycle arrest and apoptosis in cancer cells.[2]

These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.

Principle of the Assay

Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity. By treating cells with this compound and subsequently staining with PI, it is possible to quantify the percentage of cells in each phase of the cell cycle and determine the effect of the inhibitor on cell cycle progression.

Data Presentation

The following table summarizes the effect of a representative MELK inhibitor, OTSSP167, on the cell cycle distribution of U87 and LN229 glioblastoma cell lines. This data is provided as an example of the expected outcome when using a potent MELK inhibitor.

Table 1: Effect of MELK Inhibitor (OTSSP167) on Cell Cycle Distribution

Cell LineTreatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
U87 Control (DMSO)55.3 ± 2.530.1 ± 1.814.6 ± 1.2
OTSSP167 (100 nM)35.2 ± 2.120.5 ± 1.544.3 ± 3.0
LN229 Control (DMSO)60.1 ± 3.025.4 ± 2.214.5 ± 1.9
OTSSP167 (100 nM)40.8 ± 2.818.7 ± 1.940.5 ± 2.6

Data is representative of typical results obtained with a MELK inhibitor and is based on findings reported for OTSSP167.[1] Values are presented as mean ± standard deviation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by MELK inhibition and the experimental workflow for cell cycle analysis.

MELK_Signaling_Pathway cluster_1 Cell Cycle Progression This compound This compound MELK MELK This compound->MELK Inhibits PLK1 PLK1 MELK->PLK1 Phosphorylates (Activates) CDK1 CDK1 MELK->CDK1 Phosphorylates (Activates) G2M_arrest G2/M Arrest PLK1->CDK1 Activates CyclinB1 CyclinB1 CDK1->CyclinB1 Complexes with CyclinB1->G2M_arrest Promotes Mitotic Entry

Caption: this compound inhibits MELK, leading to G2/M cell cycle arrest.

Experimental_Workflow start Start cell_culture 1. Seed and Culture Cells start->cell_culture treatment 2. Treat with this compound (and vehicle control) cell_culture->treatment harvest 3. Harvest Cells treatment->harvest fixation 4. Fix Cells (e.g., 70% Ethanol) harvest->fixation staining 5. Stain with Propidium Iodide and RNase A fixation->staining flow_cytometry 6. Acquire Data on Flow Cytometer staining->flow_cytometry analysis 7. Analyze Cell Cycle Distribution flow_cytometry->analysis end End analysis->end

References

Application Notes and Protocols for CRISPR/Cas9 MELK Knockout and MELK-8a Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) has been a focal point in cancer research due to its elevated expression in various malignancies and its association with poor prognosis.[1] It is implicated in numerous cellular processes crucial for cancer progression, including cell cycle regulation, apoptosis, and the maintenance of cancer stem cells.[1] These roles have positioned MELK as an attractive therapeutic target, leading to the development of small molecule inhibitors.

However, the essentiality of MELK in cancer cell proliferation has been a subject of debate. While initial studies using RNA interference (RNAi) and pharmacological inhibitors suggested that MELK is critical for cancer cell survival, subsequent research employing CRISPR/Cas9-mediated gene knockout has challenged this notion, with several studies reporting no significant impact on cell proliferation in the absence of MELK.[2][3] This discrepancy has raised questions about the potential for off-target effects of some MELK inhibitors.

This document provides detailed protocols for utilizing CRISPR/Cas9 to generate MELK knockout cell lines and for evaluating the effects of a highly selective MELK inhibitor, MELK-8a (also known as NVS-MELK8a).[2] By comparing the effects of this compound on both wild-type and MELK knockout cells, researchers can dissect the on-target effects of MELK inhibition from potential off-target activities, providing a clearer understanding of MELK's role in cancer biology and the therapeutic potential of its targeted inhibition.

Signaling Pathways and Experimental Workflow

To elucidate the cellular functions of MELK and the mechanism of action of its inhibitors, it is crucial to understand the signaling pathways in which MELK is involved and the experimental workflow for its investigation.

MELK Signaling Pathway

MELK is a serine/threonine kinase that participates in a complex network of signaling pathways integral to cell proliferation and survival. It has been shown to interact with and phosphorylate key cell cycle regulators, thereby influencing mitotic progression. Additionally, MELK is implicated in pathways that govern apoptosis and the self-renewal of cancer stem cells. The following diagram illustrates some of the key signaling interactions of MELK.

MELK_Signaling_Pathway cluster_upstream Upstream Regulators cluster_melk MELK cluster_downstream Downstream Effectors & Processes E2F1 E2F1 MELK MELK E2F1->MELK FOXM1 FOXM1 MELK->FOXM1 Phosphorylates Apoptosis_Regulation Apoptosis Regulation MELK->Apoptosis_Regulation Stem_Cell_Renewal Stem Cell Renewal MELK->Stem_Cell_Renewal Cell_Cycle_Progression Cell Cycle Progression FOXM1->Cell_Cycle_Progression

A simplified diagram of the MELK signaling pathway.
Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of MELK knockout and this compound treatment. This workflow allows for a comprehensive analysis of the on-target effects of MELK inhibition.

Experimental_Workflow cluster_setup Cell Line Preparation cluster_treatment Treatment cluster_assays Functional Assays WT_Cells Wild-Type (WT) Cancer Cells CRISPR CRISPR/Cas9-mediated MELK Knockout WT_Cells->CRISPR WT_DMSO WT + DMSO WT_Cells->WT_DMSO WT_MELK8a WT + this compound WT_Cells->WT_MELK8a KO_Cells MELK Knockout (KO) Cancer Cells CRISPR->KO_Cells KO_DMSO KO + DMSO KO_Cells->KO_DMSO KO_MELK8a KO + this compound KO_Cells->KO_MELK8a Viability Cell Viability Assay (e.g., MTT) WT_DMSO->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) WT_DMSO->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) WT_DMSO->Cell_Cycle WT_MELK8a->Viability WT_MELK8a->Apoptosis WT_MELK8a->Cell_Cycle KO_DMSO->Viability KO_DMSO->Apoptosis KO_DMSO->Cell_Cycle KO_MELK8a->Viability KO_MELK8a->Apoptosis KO_MELK8a->Cell_Cycle

References

Unveiling the Transcriptomic Impact of MELK Inhibition: Application Notes for RNA-Seq Analysis Using MELK-8a

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a compelling therapeutic target in oncology. This serine/threonine kinase is overexpressed in a variety of human cancers and plays a crucial role in numerous cellular processes, including cell cycle progression, mitosis, and apoptosis.[1][2][3] Elevated MELK expression often correlates with poor prognosis, making it an attractive target for cancer therapy.[4][5]

MELK-8a is a novel, highly potent, and selective small molecule inhibitor of MELK, demonstrating significant potential in preclinical studies.[6][7] To fully elucidate its mechanism of action and identify biomarkers of response, a comprehensive understanding of the global transcriptomic changes induced by this compound is essential. RNA sequencing (RNA-seq) is a powerful technology for this purpose, offering an unbiased, high-resolution view of the transcriptome.[8][9]

These application notes provide a comprehensive guide for researchers utilizing RNA-seq to analyze the effects of this compound treatment on cancer cells. Included are detailed protocols for cell-based assays, RNA-seq library preparation, and a robust bioinformatic analysis pipeline.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and provide a representative example of expected RNA-seq results based on the known functions of MELK.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC₅₀ (nM)
MELK 2
FLT3 (ITD)180
Haspin190
PDGFRα420
KIT>10,000
Data compiled from publicly available sources.[7][10]

Table 2: Cellular Proliferation Inhibitory Activity of this compound

Cell LineCancer TypeIC₅₀ (µM)
MDA-MB-468Breast Cancer0.11
MCF-7Breast Cancer3.68
Data from Cayman Chemical.[10]

Table 3: Representative Differentially Expressed Genes (DEGs) Following this compound Treatment (Hypothetical Data)

This table illustrates a potential outcome of an RNA-seq experiment. Genes are selected based on the known role of the MELK-FOXM1 signaling axis in regulating mitosis.[1][4][11]

Gene SymbolGene NameLog₂ Fold Changep-adjKey Biological Process
FOXM1 Forkhead Box M1-2.1< 0.001Cell Cycle Progression, Transcription
CCNB1 Cyclin B1-1.8< 0.001G2/M Transition
AURKB Aurora Kinase B-1.7< 0.001Mitosis, Cytokinesis
PLK1 Polo-Like Kinase 1-1.9< 0.001Mitotic Entry, Spindle Assembly
CDC25B Cell Division Cycle 25B-1.5< 0.001Mitotic Entry
BIRC5 Baculoviral IAP Repeat Containing 5 (Survivin)-1.6< 0.001Apoptosis Inhibition, Mitosis
CDKN1A Cyclin Dependent Kinase Inhibitor 1A (p21)2.5< 0.001Cell Cycle Arrest
GADD45A Growth Arrest and DNA Damage Inducible Alpha2.2< 0.001Cell Cycle Arrest, Apoptosis

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the MELK signaling pathway and the experimental workflows for RNA-seq analysis.

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core MELK Kinase cluster_downstream Downstream Effectors & Processes E2F1 E2F1 MELK MELK E2F1->MELK Activates Transcription FOXM1 FOXM1 MELK->FOXM1 Phosphorylates & Activates p53 p53 MELK->p53 Phosphorylates & Stabilizes CDC25B CDC25B MELK->CDC25B Phosphorylates MELK8a This compound MELK8a->MELK Inhibits Mitotic_Regulators Mitotic Regulators (AURKB, CCNB1, PLK1) FOXM1->Mitotic_Regulators Induces Expression CellCycle G2/M Progression p53->CellCycle Arrests Apoptosis Apoptosis p53->Apoptosis Induces CDC25B->CellCycle Promotes Mitotic_Regulators->CellCycle

Caption: The MELK signaling pathway and the inhibitory action of this compound.

RNA_Seq_Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatic Analysis A 1. Cell Culture (e.g., MDA-MB-468) B 2. Treatment (this compound vs. DMSO Control) A->B C 3. Total RNA Extraction B->C D 4. RNA Quality Control (e.g., Bioanalyzer) C->D E 5. Library Preparation (mRNA selection, cDNA synthesis) D->E F 6. Sequencing (e.g., Illumina) E->F G 7. Data Quality Control (Raw Reads) F->G Generates Raw Data (FASTQ) H 8. Read Alignment (to Reference Genome) G->H I 9. Gene Expression Quantification H->I J 10. Differential Expression Analysis I->J K 11. Pathway & GO Enrichment Analysis J->K L 12. Biological Interpretation K->L

Caption: Overall experimental workflow for RNA-seq analysis of this compound treated cells.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the treatment of a cancer cell line with this compound for subsequent RNA extraction. It is crucial to include a vehicle control (e.g., DMSO) to distinguish the effects of the compound from those of the solvent.[8]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (hydrochloride or other salt form)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture plates (e.g., 6-well plates)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture overnight to allow for cell attachment. Note: Perform this in triplicate for each condition (e.g., 3 wells for this compound, 3 wells for DMSO control).

  • Prepare this compound Stock: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Aliquot and store at -20°C or -80°C as recommended by the supplier.[7]

  • Prepare Treatment Media: On the day of treatment, dilute the this compound stock solution in pre-warmed complete culture medium to the final desired concentration (e.g., 1 µM). Prepare a vehicle control medium containing the same final concentration of DMSO (e.g., 0.01%).

  • Cell Treatment: Aspirate the old medium from the cells and replace it with the prepared treatment medium (this compound or DMSO control).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal time should be determined based on preliminary experiments assessing the compound's effect on cell viability or target engagement.[11]

  • Cell Harvest: a. Aspirate the medium and wash the cells once with cold PBS. b. Add lysis buffer directly to the plate (from the RNA extraction kit) and proceed immediately to Protocol 2. Alternatively, detach cells using Trypsin-EDTA, neutralize, pellet by centrifugation, wash with PBS, and then lyse the cell pellet.

Protocol 2: Total RNA Extraction and Quality Control

High-quality RNA is essential for successful RNA-seq. This protocol outlines a general procedure. Using a column-based kit (e.g., from Qiagen or Zymo Research) is highly recommended.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • Lysis buffer (provided in the kit)

  • Ethanol (70%)

  • RNase-free water

  • Spectrophotometer (e.g., NanoDrop)

  • Agilent Bioanalyzer with RNA 6000 Nano/Pico kit

Procedure:

  • Cell Lysis: Lyse the harvested cells according to the manufacturer's protocol for the chosen RNA extraction kit.

  • RNA Purification: Follow the kit's instructions for RNA binding, washing, and elution. This typically involves applying the lysate to a silica column, washing with provided buffers to remove contaminants, and eluting the pure RNA in RNase-free water.

  • Quantification: Measure the RNA concentration and purity using a spectrophotometer. Aim for an A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0-2.2.

  • Integrity Check: Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value ≥ 8 is recommended for standard poly(A)-based library preparation.[10]

Protocol 3: RNA-Seq Library Preparation and Sequencing

This protocol provides a general overview of the steps for converting total RNA into a sequenceable library. Kits from Illumina (TruSeq), NEB (NEBNext), or other suppliers are commonly used.[7][12][13]

Materials:

  • RNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina)

  • High-quality total RNA (100 ng - 1 µg, as per kit instructions)

  • Magnetic stand

  • Thermal cycler

Procedure:

  • mRNA Isolation (Poly-A Selection): Isolate mRNA from the total RNA using oligo(dT)-attached magnetic beads. This step enriches for protein-coding transcripts.

  • Fragmentation and Priming: Fragment the purified mRNA into smaller pieces (e.g., 200-500 bp) using enzymatic or chemical methods. Prime the fragments with random hexamers.

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase. In directional (strand-specific) library preps, dUTP is incorporated at this stage to mark the second strand.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA polymerase I and RNase H.

  • End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments to create blunt ends, then add a single 'A' nucleotide to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters, which contain index sequences (barcodes) for multiplexing, to the ends of the cDNA fragments.

  • Library Amplification: Amplify the adapter-ligated library using PCR to generate enough material for sequencing. The number of cycles should be minimized to avoid PCR bias.

  • Library Quality Control: Validate the final library by checking its size distribution on a Bioanalyzer and quantifying its concentration (e.g., using Qubit or qPCR).

  • Sequencing: Pool the indexed libraries and sequence them on an Illumina platform (e.g., NovaSeq, NextSeq), aiming for a sequencing depth of at least 20 million reads per sample for differential gene expression analysis.[14]

Protocol 4: Bioinformatic Analysis of RNA-Seq Data

This protocol outlines a standard bioinformatic pipeline for identifying differentially expressed genes from raw sequencing data.[8][15][16]

Bioinformatics_Pipeline cluster_input Input Data cluster_processing Data Processing & Analysis cluster_output Output & Interpretation RawData Raw FASTQ Files QC1 1. Quality Control (FastQC) RawData->QC1 Trim 2. Adapter & Quality Trimming (Trimmomatic) QC1->Trim Align 3. Alignment to Genome (STAR / HISAT2) Trim->Align Quant 4. Read Quantification (featureCounts / RSEM) Align->Quant DEG 5. Differential Expression (DESeq2 / edgeR) Quant->DEG Enrich 6. Functional Enrichment (GO / KEGG) DEG->Enrich DEG_List List of DEGs DEG->DEG_List Plots Volcano Plot, Heatmap DEG->Plots Pathways Enriched Pathways Enrich->Pathways

Caption: A standard bioinformatic pipeline for differential gene expression analysis.

Tools and Software:

  • Quality Control: FastQC

  • Trimming: Trimmomatic, Cutadapt

  • Alignment: STAR, HISAT2

  • Quantification: featureCounts (Subread), RSEM, Kallisto

  • Differential Expression: DESeq2, edgeR (both are R/Bioconductor packages)[16][17]

Procedure:

  • Raw Read Quality Control: Assess the quality of the raw sequencing reads (FASTQ files) using FastQC to check for per-base quality scores, adapter content, and other metrics.

  • Read Trimming: Remove adapter sequences and low-quality bases from the reads using a tool like Trimmomatic.

  • Alignment: Align the cleaned reads to a reference genome (e.g., human genome GRCh38) using a splice-aware aligner like STAR or HISAT2. The output is typically a BAM file.

  • Quantification: Count the number of reads that map to each gene based on a gene annotation file (GTF/GFF3). featureCounts is a fast and widely used tool for this step. The output is a raw count matrix, with genes as rows and samples as columns.

  • Differential Expression Analysis: a. Import the count matrix into R. b. Use a package like DESeq2 or edgeR to normalize the raw counts and perform statistical tests to identify genes that are significantly up- or down-regulated between the this compound treated and DMSO control groups. c. The output is a list of genes with associated log₂ fold changes, p-values, and adjusted p-values (to correct for multiple testing).

  • Functional Analysis: Perform Gene Ontology (GO) and pathway (e.g., KEGG, Reactome) enrichment analysis on the list of differentially expressed genes to identify biological processes and signaling pathways that are significantly perturbed by this compound treatment.

  • Visualization and Interpretation: Generate plots such as volcano plots and heatmaps to visualize the results and interpret the biological significance of the transcriptomic changes in the context of MELK inhibition.

References

Application Notes and Protocols for MELK-8a in Triple-Negative Breast Cancer (TNBC) Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that is overexpressed in various cancers, including triple-negative breast cancer (TNBC), where it is associated with poor prognosis. MELK plays a crucial role in cell cycle progression, particularly in the G2/M phase, and is implicated in pathways related to cell proliferation and DNA damage response. MELK-8a (also known as NVS-MELK8a) is a highly potent and selective inhibitor of MELK, with a biochemical IC50 of 2 nM.[1] These application notes provide a summary of the effects of this compound on TNBC cells and detailed protocols for key experimental assays.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound and general MELK inhibition on TNBC cells.

Table 1: Biochemical and Cellular Effects of this compound

ParameterCell LineConcentration/ValueReference
Biochemical IC50 -2 nM[1]
Concentration for Immunoblotting MDA-MB-4680.5, 1, and 3 µM

Table 2: Effects of MELK Inhibition (General) on TNBC Cell Lines

EffectTNBC Cell Line(s)DetailsReference(s)
Cell Cycle Arrest MDA-MB-231, HCC1143G2 arrest[2]
Apoptosis MDA-MB-231, BT-549Induction of programmed cell death[2]
Inhibition of Proliferation MDA-MB-231Marked suppression of cell proliferation[2]

Signaling Pathways and Experimental Workflows

MELK Signaling Pathway in TNBC

MELK is a key regulator of the G2/M phase of the cell cycle. Its inhibition by this compound leads to a delay in mitotic entry. This is associated with the delayed activation of crucial mitotic kinases such as CDK1, Aurora A, and Aurora B. Furthermore, MELK inhibition can induce the phosphorylation of H2AX (a marker of DNA double-strand breaks), suggesting an activation of the DNA damage checkpoint. MELK is also known to be involved in pathways regulated by FOXM1 and mTORC1.

MELK_Signaling_Pathway cluster_G2_M G2/M Phase Progression cluster_DDR DNA Damage Response CDK1 CDK1 Mitosis Mitosis CDK1->Mitosis Aurora_A_B Aurora A/B Aurora_A_B->Mitosis p_H2AX p-H2AX (S139) MELK MELK MELK->CDK1 activates MELK->Aurora_A_B activates MELK->p_H2AX induces FOXM1 FOXM1 MELK->FOXM1 activates MELK_8a This compound MELK_8a->MELK inhibits mTORC1 mTORC1 mTORC1->MELK regulates

Caption: this compound inhibits MELK, disrupting G2/M progression and activating DNA damage response.

Experimental Workflow for Assessing this compound Efficacy

A typical workflow to determine the optimal concentration and effects of this compound on TNBC cells involves a series of in vitro assays.

Experimental_Workflow Start TNBC Cell Culture (e.g., MDA-MB-231, HCC1143, BT-549) Treatment Treat with various concentrations of this compound Start->Treatment Viability Cell Viability Assay (MTT/MTS) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blot Analysis (MELK pathway proteins) Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

Caption: Workflow for evaluating this compound's effects on TNBC cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on TNBC cells.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, HCC1143, BT-549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed TNBC cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • TNBC cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed TNBC cells in 6-well plates and treat with the desired concentrations of this compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle distribution of TNBC cells.

Materials:

  • TNBC cells

  • This compound

  • 6-well plates

  • 70% cold ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed TNBC cells in 6-well plates and treat with this compound for the desired time.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis of MELK Signaling Pathway

This protocol is for detecting changes in the expression and phosphorylation of proteins in the MELK signaling pathway.

Materials:

  • TNBC cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MELK, anti-phospho-CDK1, anti-phospho-Aurora A/B, anti-phospho-H2AX)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat TNBC cells with this compound for the desired time and concentrations (e.g., 0.5, 1, and 3 µM for 1, 6, or 24 hours).

  • Lyse the cells and determine the protein concentration.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

References

Troubleshooting & Optimization

MELK-8a Stability in Aqueous Solution: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of MELK-8a in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound should be stored at -20°C.[1][2] Under these conditions, it is stable for at least four years.[2][3]

Q2: How stable is this compound in aqueous solutions?

A2: Aqueous solutions of this compound are unstable.[4] It is strongly recommended to prepare these solutions fresh for immediate use.[4] Storing aqueous solutions for more than one day is not advised.[3]

Q3: What is the solubility of this compound in aqueous buffers?

A3: The hydrochloride salt of this compound has a solubility of approximately 1 mg/mL in PBS (pH 7.2).[2][3] Another source indicates it is "fairly soluble" at 0.22 g/L at a pH of 6.8.[5][6]

Q4: Can I store this compound as a stock solution in an organic solvent?

A4: Yes, preparing stock solutions in DMSO is a common practice. These stock solutions are significantly more stable than aqueous solutions. Recommended storage for DMSO stock solutions is at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes for single use.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in aqueous buffer Exceeding the solubility limit.- Ensure the final concentration does not exceed 1 mg/mL in PBS (pH 7.2).[2][3]- For higher concentrations, consider preparing a stock solution in DMSO and then diluting it into your aqueous buffer. Note that the final DMSO concentration should be kept low and consistent across experiments.
Use of non-hydrochloride form in aqueous buffer.- The hydrochloride salt of this compound has better aqueous solubility. Confirm which form of the compound you are using.
Inconsistent experimental results Degradation of this compound in aqueous solution.- Always prepare aqueous solutions of this compound fresh on the day of the experiment.[4]- Avoid storing aqueous solutions, even for short periods.[3]
Improper storage of stock solutions.- Store DMSO stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]- Aliquot stock solutions to minimize freeze-thaw cycles.[1]
Difficulty dissolving this compound in DMSO Hygroscopic nature of DMSO.- Use newly opened or anhydrous DMSO for preparing stock solutions.[1]- Gentle warming to 60°C and ultrasonication can aid in dissolution.[1]

Quantitative Data Summary

Parameter Value Conditions Reference
Solubility (Hydrochloride Salt) ~1 mg/mLPBS (pH 7.2)[2][3]
Solubility 0.22 g/LpH 6.8[5][6]
Solid Storage Stability ≥ 4 years-20°C[2][3]
DMSO Stock Solution Stability 6 months-80°C[1]
1 month-20°C[1]
Aqueous Solution Stability ≤ 1 dayRecommended to prepare fresh[3][4]

Experimental Protocols

Preparation of a Fresh Aqueous Solution from Solid this compound Hydrochloride
  • Weigh the required amount of solid this compound hydrochloride.

  • Add the appropriate volume of aqueous buffer (e.g., PBS, pH 7.2) to achieve the desired concentration (not exceeding 1 mg/mL).

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • Use the freshly prepared solution immediately in your experiment.

Preparation and Storage of a DMSO Stock Solution
  • Weigh the required amount of solid this compound.

  • Add the appropriate volume of anhydrous or newly opened DMSO.

  • If necessary, gently warm the solution to 60°C and/or sonicate to aid dissolution.[1]

  • Once fully dissolved, aliquot the stock solution into single-use vials.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]

Visual Guides

experimental_workflow cluster_aqueous Aqueous Solution Preparation (Use Immediately) cluster_dmso DMSO Stock Solution Preparation and Storage A1 Weigh this compound HCl A2 Add Aqueous Buffer (e.g., PBS, pH 7.2) A1->A2 A3 Vortex/Sonicate to Dissolve A2->A3 A4 Immediate Use in Experiment A3->A4 D1 Weigh this compound D2 Add Anhydrous DMSO D1->D2 D3 Warm/Sonicate if Needed D2->D3 D4 Aliquot into Vials D3->D4 D5 Store at -80°C or -20°C D4->D5

Caption: Recommended workflows for preparing aqueous and DMSO solutions of this compound.

troubleshooting_logic start Inconsistent Experimental Results? q1 Was the aqueous solution prepared fresh? start->q1 a1_yes Yes q1->a1_yes a1_no Prepare fresh solution immediately before use. q1->a1_no q2 How was the stock solution stored? a1_yes->q2 a2_good Aliquoted at -80°C/-20°C q2->a2_good a2_bad Prepare new stock solution, aliquot, and store properly. q2->a2_bad q3 Was anhydrous DMSO used for the stock solution? a2_good->q3 a3_yes Yes q3->a3_yes a3_no Use new, anhydrous DMSO to avoid solubility issues. q3->a3_no end_node Consider other experimental variables. a3_yes->end_node

Caption: Troubleshooting logic for inconsistent results with this compound.

References

Technical Support Center: Preventing MELK-8a Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of MELK-8a, a potent maternal embryonic leucine zipper kinase (MELK) inhibitor, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a highly potent and selective small molecule inhibitor of MELK, a serine/threonine kinase involved in various cellular processes, including cell cycle regulation, proliferation, and apoptosis.[1][2][3] Its high selectivity makes it a valuable tool for studying the specific roles of MELK in normal physiology and in diseases such as cancer.[1][2]

Q2: I've seen conflicting information about the solubility of this compound. What is the recommended solvent?

There is seemingly conflicting data regarding the solubility of this compound. While some datasheets indicate it is insoluble in DMSO, experimental protocols have successfully used DMSO to prepare stock solutions for cell culture.[4][5] The hydrochloride salt of this compound is soluble in aqueous buffers like PBS.

The key is understanding the difference between a storage solvent and a vehicle for cell culture delivery. While this compound may have limited long-term stability or solubility at very high concentrations in pure DMSO, DMSO is a suitable solvent for creating a concentrated stock solution that is then further diluted into your aqueous cell culture medium.

Q3: My this compound is precipitating when I add it to my cell culture media. What is causing this?

Precipitation of this compound upon addition to aqueous cell culture media is a common issue for hydrophobic compounds.[6][7] This "salting out" effect occurs because the compound is significantly less soluble in the aqueous environment of the media compared to the organic solvent of the stock solution (e.g., DMSO). When the DMSO concentration is drastically lowered upon dilution, the this compound can no longer stay in solution and forms a precipitate.

Q4: How can I prevent this compound from precipitating in my cell culture experiments?

Several strategies can be employed to prevent this compound precipitation:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize cytotoxicity.[7] However, a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Two-Step Dilution: First, dilute your concentrated this compound stock solution in a small volume of pre-warmed cell culture medium. Mix thoroughly by gentle vortexing or pipetting. Then, add this intermediate dilution to the final volume of your cell culture.

  • Increase Media Volume: Adding the this compound stock solution to a larger volume of media can help to disperse the compound more quickly and reduce the localized concentration, thereby minimizing precipitation.

  • Pre-warm Media: Adding the this compound stock to pre-warmed (37°C) cell culture media can sometimes improve solubility.

  • Sonication: If precipitation still occurs, brief sonication of the final media-inhibitor solution in a water bath sonicator can help to redissolve the compound.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Visible precipitate immediately upon adding this compound stock to media. High localized concentration of this compound exceeding its aqueous solubility.1. Add the stock solution dropwise to the media while gently swirling the flask/plate. 2. Perform a two-step dilution as described in the FAQs. 3. Increase the final volume of the cell culture media.
Media becomes cloudy over time after adding this compound. Slow precipitation of this compound or interaction with media components.1. Decrease the final concentration of this compound if experimentally feasible. 2. Briefly sonicate the media after adding the inhibitor. 3. Consider using a serum-free or reduced-serum media, as serum proteins can sometimes contribute to compound precipitation.
Inconsistent experimental results with this compound treatment. Precipitation leading to inaccurate final concentrations of the inhibitor.1. Visually inspect the media for any signs of precipitation before and during the experiment. 2. Prepare fresh dilutions of this compound for each experiment. 3. Follow the recommended solubilization protocols carefully.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound hydrochloride powder

  • Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound hydrochloride powder to equilibrate to room temperature before opening the vial.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 4.69 mg of this compound (MW: 469.0 g/mol ) in 1 mL of DMSO.

  • Vortex the solution until the powder is completely dissolved. Brief sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Dilution of this compound for Cell Culture Treatment

Materials:

  • Prepared this compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes and pipettes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilution in DMSO (for dose-response experiments): If you are testing a range of concentrations, perform serial dilutions of your stock solution in DMSO first. This ensures that the volume of DMSO added to each well/flask remains constant.

  • Final Dilution into Media:

    • Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your cell culture.

    • Recommended Method: Add the calculated volume of the this compound stock solution to a small volume of pre-warmed media (e.g., 100-200 µL) in a sterile tube. Mix well by gentle pipetting.

    • Transfer this intermediate dilution to the final culture volume in your flask or plate.

    • Gently swirl the flask or plate to ensure even distribution.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium.

Quantitative Data Summary

Property Value Reference
Molecular Weight 469.0 g/mol [3]
IC50 for MELK 2 nM[1][2][3]
Solubility in PBS (pH 7.2) ~1 mg/mL[8]
Solubility in buffer (pH 6.8) 0.22 g/L[1][2]
Recommended Final DMSO Concentration in Cell Culture < 0.5% (v/v)[7]

Visualizations

MELK Signaling Pathway

Maternal Embryonic Leucine Zipper Kinase (MELK) is a key regulator of cell cycle progression and is often overexpressed in various cancers. It exerts its effects through multiple downstream signaling pathways. Inhibition of MELK by this compound can disrupt these pathways, leading to cell cycle arrest and apoptosis.

MELK_Signaling_Pathway MELK_8a This compound MELK MELK MELK_8a->MELK Inhibits CDC25B CDC25B MELK->CDC25B Activates p53 p53 MELK->p53 Phosphorylates (Ser15) FOXM1 FOXM1 MELK->FOXM1 Phosphorylates CDK1_CyclinB CDK1/Cyclin B CDC25B->CDK1_CyclinB Activates G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Promotes Apoptosis Apoptosis p53->Apoptosis Induces Mitotic_Regulators Mitotic Regulators (e.g., Aurora B, Survivin) FOXM1->Mitotic_Regulators Upregulates Proliferation Cell Proliferation Mitotic_Regulators->Proliferation Promotes

Caption: Simplified MELK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Preventing this compound Precipitation

This workflow outlines the key steps to minimize the risk of this compound precipitation during its addition to cell culture media.

Experimental_Workflow start Start prep_stock Prepare 10 mM this compound stock in anhydrous DMSO start->prep_stock warm_media Pre-warm complete cell culture medium to 37°C prep_stock->warm_media intermediate_dilution Perform intermediate dilution: Add stock to a small volume of warm media warm_media->intermediate_dilution mix_well Mix thoroughly by gentle pipetting intermediate_dilution->mix_well final_dilution Add intermediate dilution to the final culture volume mix_well->final_dilution swirl Gently swirl flask/plate final_dilution->swirl check_precipitate Visually inspect for precipitation swirl->check_precipitate proceed Proceed with experiment check_precipitate->proceed No troubleshoot Troubleshoot: - Sonicate briefly - Adjust concentration check_precipitate->troubleshoot Yes troubleshoot->proceed

Caption: Recommended workflow for adding this compound to cell culture media.

References

Technical Support Center: Troubleshooting Off-Target Effects of MELK-8a

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the MELK inhibitor, MELK-8a.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known off-target kinases?

A1: this compound is a highly potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) with an IC50 of 2 nM.[1] While highly selective for MELK, at higher concentrations, this compound can inhibit other kinases, including Flt3 (ITD), Haspin, and PDGFRα.[2] It is crucial to consider these potential off-target activities when interpreting experimental results.

Q2: My cells are showing a phenotype that is inconsistent with MELK inhibition. Could this be an off-target effect?

A2: Yes, unexpected phenotypes can arise from off-target inhibition. The observed cellular effect of a kinase inhibitor is the sum of its on-target and off-target activities. It is essential to perform experiments to distinguish between these effects. This can include using a structurally distinct MELK inhibitor with a different off-target profile or using genetic approaches like siRNA or CRISPR to validate that the phenotype is specific to MELK inhibition.

Q3: How can I minimize the risk of off-target effects in my experiments?

A3: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that still inhibits MELK activity. Performing dose-response experiments is crucial to identify this optimal concentration. Additionally, validating key findings with a second, structurally unrelated MELK inhibitor or with genetic knockdown of MELK can help confirm that the observed phenotype is on-target.

Q4: What are some general strategies to troubleshoot unexpected results with kinase inhibitors?

A4: When encountering unexpected results, consider the following:

  • Confirm compound integrity and concentration: Ensure the inhibitor is properly stored and the working concentration is accurate.

  • Assess target engagement: Verify that MELK is being inhibited at the used concentration in your specific cell line or system.

  • Evaluate off-target activity: Investigate if the observed phenotype correlates with the inhibition of known off-target kinases.

  • Consider compensatory signaling: Inhibition of one kinase can sometimes lead to the activation of alternative signaling pathways.

  • Review the literature: Check for recent publications on this compound or other MELK inhibitors that might provide insights into your observations.

Kinase Selectivity Profile of this compound

The following table summarizes the inhibitory activity of this compound against its primary target and known off-target kinases. This data is essential for designing experiments and interpreting results.

Kinase TargetIC50 (µM)Reference
MELK 0.002 [1]
Flt3 (ITD)0.18[2]
Haspin0.19[2]
PDGFRα0.42[2]

Troubleshooting Guides for Specific Off-Target Effects

Issue 1: Unexpected Cell Cycle Arrest Profile

Symptom: You observe a cell cycle arrest at a different phase than the expected G2/M delay associated with MELK inhibition, or the arrest is more potent than anticipated.

Possible Cause: Off-target inhibition of Haspin kinase . Haspin is a mitotic kinase, and its inhibition can also lead to mitotic arrest.

Troubleshooting Workflow:

G A Unexpected Cell Cycle Arrest B Hypothesis: Off-target inhibition of Haspin A->B C Experiment 1: Use a selective Haspin inhibitor (e.g., 5-ITu) as a positive control B->C D Experiment 2: Western Blot for Haspin activity marker (e.g., p-Histone H3 (Thr3)) B->D E Experiment 3: Rescue experiment with overexpression of wild-type Haspin B->E F Conclusion: Phenotype is due to off-target Haspin inhibition C->F Results are consistent with Haspin inhibition G Conclusion: Phenotype is likely on-target or due to other off-targets C->G Results are inconsistent with Haspin inhibition D->F Results are consistent with Haspin inhibition D->G Results are inconsistent with Haspin inhibition E->F Results are consistent with Haspin inhibition E->G Results are inconsistent with Haspin inhibition

Caption: Troubleshooting workflow for unexpected cell cycle arrest.

Detailed Steps:

  • Positive Control: Treat cells with a known selective Haspin inhibitor (e.g., 5-iodotubercidin) to compare the observed phenotype with a specific Haspin inhibition profile.

  • Biomarker Analysis: Perform a Western blot to assess the phosphorylation of Histone H3 at Threonine 3 (p-H3(Thr3)), a direct substrate of Haspin. A decrease in p-H3(Thr3) in this compound treated cells would suggest Haspin inhibition.

  • Rescue Experiment: If possible, perform a rescue experiment by overexpressing wild-type Haspin in your cells. If the unexpected cell cycle phenotype is reversed, it strongly suggests it was caused by off-target Haspin inhibition.

Issue 2: Unexplained Effects on Cell Proliferation and Survival in Hematopoietic Cells

Symptom: You are working with hematopoietic cells (e.g., AML cell lines) and observe potent anti-proliferative or pro-apoptotic effects that seem disproportionate to MELK inhibition alone.

Possible Cause: Off-target inhibition of Flt3 (Fms-like tyrosine kinase 3) . Flt3 is a receptor tyrosine kinase frequently mutated and activated in acute myeloid leukemia (AML), and its inhibition can induce apoptosis and inhibit proliferation.

Troubleshooting Workflow:

G A Unexpected Anti-proliferative Effects in Hematopoietic Cells B Hypothesis: Off-target inhibition of Flt3 A->B C Experiment 1: Use a selective Flt3 inhibitor (e.g., quizartinib) as a positive control B->C D Experiment 2: Western Blot for Flt3 signaling (e.g., p-Flt3, p-STAT5) B->D E Experiment 3: Use cell lines with known Flt3 mutation status B->E F Conclusion: Phenotype is due to off-target Flt3 inhibition C->F Results are consistent with Flt3 inhibition G Conclusion: Phenotype is likely on-target or due to other off-targets C->G Results are inconsistent with Flt3 inhibition D->F Results are consistent with Flt3 inhibition D->G Results are inconsistent with Flt3 inhibition E->F Results are consistent with Flt3 inhibition E->G Results are inconsistent with Flt3 inhibition

Caption: Troubleshooting workflow for unexpected hematopoietic cell effects.

Detailed Steps:

  • Positive Control: Compare the effects of this compound with a potent and selective Flt3 inhibitor (e.g., quizartinib) in your cell system.

  • Signaling Pathway Analysis: Perform Western blotting to analyze the phosphorylation status of Flt3 and its downstream effectors, such as STAT5. A reduction in phosphorylation would indicate Flt3 pathway inhibition.

  • Cell Line Selection: Use hematopoietic cell lines with known Flt3 status (wild-type vs. ITD mutation). A more pronounced effect in Flt3-ITD positive cells would point towards an off-target effect on Flt3.

Issue 3: Altered Cell Migration, Proliferation, or Fibrotic Responses

Symptom: You observe unexpected changes in cell migration, proliferation, or the expression of fibrotic markers, particularly in mesenchymal cell types.

Possible Cause: Off-target inhibition of PDGFRα (Platelet-Derived Growth Factor Receptor Alpha) . PDGFRα is a receptor tyrosine kinase involved in cell growth, proliferation, and migration, and its dysregulation is implicated in various fibrotic diseases and cancers.

Troubleshooting Workflow:

G A Altered Migration/Proliferation or Fibrotic Response B Hypothesis: Off-target inhibition of PDGFRα A->B C Experiment 1: Use a selective PDGFRα inhibitor (e.g., imatinib) as a positive control B->C D Experiment 2: Western Blot for PDGFRα signaling (e.g., p-PDGFRα, p-Akt, p-ERK) B->D E Experiment 3: Stimulate with PDGF-AA and assess downstream signaling B->E F Conclusion: Phenotype is due to off-target PDGFRα inhibition C->F Results are consistent with PDGFRα inhibition G Conclusion: Phenotype is likely on-target or due to other off-targets C->G Results are inconsistent with PDGFRα inhibition D->F Results are consistent with PDGFRα inhibition D->G Results are inconsistent with PDGFRα inhibition E->F Results are consistent with PDGFRα inhibition E->G Results are inconsistent with PDGFRα inhibition

Caption: Troubleshooting workflow for unexpected migratory or fibrotic responses.

Detailed Steps:

  • Positive Control: Use a well-characterized PDGFRα inhibitor, such as imatinib, to compare the cellular response to that of this compound.

  • Signaling Pathway Analysis: Analyze the phosphorylation status of PDGFRα and key downstream signaling molecules like Akt and ERK via Western blotting. Inhibition of this pathway by this compound would suggest an off-target effect.

  • Ligand Stimulation: Pre-treat cells with this compound and then stimulate with the PDGFRα-specific ligand, PDGF-AA. If this compound blocks the PDGF-AA-induced signaling, this confirms off-target activity against PDGFRα.

Signaling Pathways

The following diagram illustrates the primary on-target pathway of MELK and the potential off-target pathways that can be affected by this compound.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathways MELK MELK CellCycle Cell Cycle Progression (G2/M) MELK->CellCycle Inhibition by this compound (On-Target) Flt3 Flt3 Proliferation Proliferation/ Survival (Hematopoietic) Flt3->Proliferation Inhibition by this compound (Off-Target) Haspin Haspin Mitosis Mitosis Haspin->Mitosis Inhibition by this compound (Off-Target) PDGFRa PDGFRα Migration Migration/ Proliferation PDGFRa->Migration Inhibition by this compound (Off-Target) MELK8a This compound MELK8a->MELK MELK8a->Flt3 MELK8a->Haspin MELK8a->PDGFRa

Caption: On-target and potential off-target signaling pathways of this compound.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the IC50 of this compound against a specific kinase (on-target or off-target).

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP (at Km concentration for the specific kinase)

  • This compound (serial dilutions)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well white plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 96-well plate, add the recombinant kinase and its specific substrate to each well.

  • Add the diluted this compound or vehicle control (DMSO) to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for the recommended time for the specific kinase.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition versus the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

Objective: To assess the effect of this compound on cell viability and proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or vehicle control (DMSO) and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for at least 15 minutes at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Western Blotting for Phospho-Kinase Analysis

Objective: To determine the effect of this compound on the phosphorylation status of a specific kinase and its downstream targets.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phospho-specific for the kinase of interest)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound at the desired concentrations and time points.

  • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-PDGFRα) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

References

Technical Support Center: Troubleshooting MELK-8a Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and addressing resistance to the MELK inhibitor, MELK-8a, in cancer cell lines. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported potency?

A1: this compound (also known as NVS-MELK8a) is a highly potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). It has a reported half-maximal inhibitory concentration (IC50) of 2 nM against the MELK enzyme in biochemical assays.[1] Its potency in cellular assays can vary depending on the cell line.

Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What could be the reason?

A2: A decrease in the efficacy of this compound over time may indicate the development of acquired resistance in your cancer cell line. This is a common phenomenon with targeted therapies, where cancer cells adapt to the presence of the drug and develop mechanisms to survive and proliferate.

Q3: What are the potential mechanisms of resistance to kinase inhibitors like this compound?

A3: While specific mechanisms for this compound resistance are not yet extensively documented, resistance to kinase inhibitors, in general, can arise from several factors[2][3][4]:

  • On-target resistance:

    • Secondary mutations in the MELK kinase domain that prevent this compound binding.

    • Amplification of the MELK gene, leading to overexpression of the target protein, which overwhelms the inhibitor.

  • Off-target resistance (Bypass tracks):

    • Activation of alternative signaling pathways that compensate for the inhibition of MELK, such as the MAPK/ERK or PI3K/Akt pathways.[3][5]

    • Upregulation of other kinases that can take over the functions of MELK.

    • Changes in drug efflux: Increased expression of drug transporters that pump this compound out of the cell.

Q4: How can we experimentally confirm that our cell line has developed resistance to this compound?

A4: To confirm resistance, you should perform a dose-response experiment and calculate the IC50 value of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.

Troubleshooting Guides

Problem 1: Increased IC50 of this compound in our cell line.

This guide will walk you through the initial steps to characterize the observed resistance.

Table 1: Example IC50 Values of MELK Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (µM)Reference
This compoundMDA-MB-468Triple-Negative Breast Cancer~0.06MedChemExpress
This compoundMCF-7Breast Cancer~1.2MedChemExpress
OTSSP167A375MelanomaNot SpecifiedeLife 2017;6:e26693
OTSSP167DLD1Colorectal CancerNot SpecifiedeLife 2018;7:e32838

Note: This table provides examples; IC50 values should be determined empirically for your specific cell line and experimental conditions.

Experimental Workflow for Characterizing Resistance:

G cluster_0 Initial Observation cluster_1 Confirmation cluster_2 Mechanism Investigation cluster_3 On-Target Analysis cluster_4 Off-Target Analysis start Decreased this compound Efficacy ic50 Determine IC50 in Parental vs. Suspected Resistant Cells start->ic50 compare Compare IC50 Values ic50->compare on_target Investigate On-Target Resistance compare->on_target Significant IC50 Shift off_target Investigate Off-Target Resistance compare->off_target Significant IC50 Shift sequencing Sequence MELK Gene on_target->sequencing western_melk Western Blot for MELK Expression on_target->western_melk western_pathways Western Blot for Bypass Pathways (p-ERK, p-Akt) off_target->western_pathways kinase_screen Kinase Activity Screen off_target->kinase_screen

Caption: Workflow for characterizing this compound resistance.

Problem 2: Investigating the molecular mechanism of resistance.

Once resistance is confirmed, the next step is to investigate the underlying molecular changes.

A. Investigating On-Target Resistance

  • Hypothesis: Resistance is due to changes in the MELK protein itself.

  • Experiments:

    • MELK Gene Sequencing: To identify potential mutations in the kinase domain.

    • Western Blot for MELK Expression: To check for MELK protein overexpression.

B. Investigating Off-Target Resistance (Bypass Pathways)

  • Hypothesis: Cancer cells have activated alternative signaling pathways to survive MELK inhibition. MELK has been implicated in the regulation of the cell cycle and can interact with components of major signaling pathways like MAPK and PI3K/Akt.[6][7]

  • Experiments:

    • Western Blot Analysis of Key Signaling Pathways: Assess the phosphorylation status of key proteins in the MAPK (p-ERK) and PI3K/Akt (p-Akt) pathways in both sensitive and resistant cells, with and without this compound treatment. An increase in the phosphorylation of these proteins in resistant cells would suggest the activation of bypass tracks.

Signaling Pathway Diagram:

G cluster_0 Upstream Signals cluster_1 Signaling Cascades cluster_2 MELK and Cell Cycle cluster_3 Cellular Response RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt Proliferation Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation MELK MELK CellCycle Cell Cycle Progression MELK->CellCycle CellCycle->Proliferation MELK_8a This compound MELK_8a->MELK Inhibits

Caption: Simplified signaling pathways potentially involved in this compound resistance.

Experimental Protocols

Cell Viability Assay (Crystal Violet)

This protocol is adapted from standard methods to determine cell viability by staining adherent cells.[8][9][10][11][12]

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines (parental and suspected resistant)

  • Complete culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

  • Methanol

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Gently wash the cells with PBS.

  • Fix the cells with methanol for 15 minutes.

  • Remove the methanol and stain the cells with Crystal Violet Staining Solution for 20 minutes.

  • Wash the plate thoroughly with water to remove excess stain and allow it to air dry.

  • Solubilize the stain by adding a suitable solvent (e.g., 10% acetic acid or methanol) to each well.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Signaling Pathway Activation

This protocol provides a general guideline for assessing the phosphorylation status of key signaling proteins.[13][14][15]

Materials:

  • Parental and resistant cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-MELK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture parental and resistant cells and treat with this compound or vehicle for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total protein).

Immunoprecipitation (IP) - Kinase Assay

This protocol can be used to assess the kinase activity of MELK from cell lysates.[16][17][18][19][20]

Materials:

  • Cell lysates from parental and resistant cells

  • Anti-MELK antibody

  • Protein A/G agarose or magnetic beads

  • Kinase assay buffer

  • ATP (including radiolabeled ATP if performing a radioactive assay)

  • MELK substrate (e.g., a known substrate peptide)

  • SDS-PAGE and autoradiography equipment (for radioactive assays) or specific antibodies for the phosphorylated substrate (for non-radioactive assays).

Procedure:

  • Incubate cell lysates with an anti-MELK antibody to form an antibody-antigen complex.

  • Add Protein A/G beads to capture the immune complexes.

  • Wash the beads several times to remove non-specifically bound proteins.

  • Resuspend the beads in kinase assay buffer containing ATP and the MELK substrate.

  • Incubate at 30°C to allow the kinase reaction to proceed.

  • Stop the reaction and analyze the phosphorylation of the substrate by SDS-PAGE and autoradiography (if using radiolabeled ATP) or by Western blot using a phospho-specific antibody.

By utilizing these FAQs, troubleshooting guides, and experimental protocols, researchers can systematically investigate and potentially overcome resistance to this compound in their cancer cell line models.

References

Technical Support Center: Improving MELK-8a Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the MELK inhibitor, MELK-8a, in in vivo cancer models. Our goal is to equip scientists and drug development professionals with the necessary information to design robust experiments, interpret results accurately, and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as NVS-MELK8a, is a highly potent and selective small-molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[1][2] MELK is a serine/threonine kinase that is overexpressed in various cancers and has been implicated in processes such as cell cycle regulation, proliferation, and apoptosis.[3][4] this compound exerts its effect by binding to the ATP-binding site of MELK with high affinity (IC50 of 2 nM), thereby inhibiting its kinase activity.[1][2] This inhibition can lead to G2/M cell cycle arrest and apoptosis in cancer cells that are dependent on MELK signaling.[3]

Q2: Why is this compound preferred over other MELK inhibitors like OTSSP167 for research?

This compound is recommended for functional studies of MELK due to its superior selectivity compared to other inhibitors like OTSSP167.[5] While OTSSP167 has shown broad anti-neoplastic effects in preclinical studies, it is known to be a promiscuous kinase inhibitor, meaning it can inhibit multiple kinases other than MELK.[6] This lack of specificity can confound experimental results, making it difficult to attribute observed effects solely to MELK inhibition. In contrast, this compound has been shown to be highly selective in both enzymatic and cell-based assays, making it a more precise tool for elucidating the specific functions of MELK.[5][7]

Q3: What is the controversy surrounding MELK as a cancer target?

There is an ongoing debate in the scientific community regarding the essentiality of MELK for cancer cell proliferation.[5] Studies using RNA interference (RNAi) and pharmacological inhibitors like this compound have demonstrated that reducing MELK activity impairs the growth of various cancer cell lines.[5] However, subsequent studies using CRISPR/Cas9-mediated genetic knockout of the MELK gene in the same cancer cell lines did not show a significant effect on cell proliferation.[5] This discrepancy suggests that the anti-proliferative effects observed with inhibitors might be due to off-target effects or that cancer cells can adapt to the chronic loss of MELK via genetic knockout. This is a critical consideration when interpreting in vivo efficacy data for MELK inhibitors.

Q4: What is the proposed signaling pathway for MELK in cancer?

MELK is believed to play a role in several oncogenic signaling pathways. One proposed mechanism involves the phosphorylation and activation of the transcription factor FOXM1, which in turn regulates the expression of genes involved in cell cycle progression, such as those required for mitosis.[8] Additionally, MELK has been shown to regulate the activity of the tumor suppressor protein p53 and the Retinoblastoma (Rb) protein.[4]

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_melk MELK Kinase cluster_downstream Downstream Effects MYCN MYCN MELK MELK MYCN->MELK Upregulates FOXM1 FOXM1 MELK->FOXM1 Phosphorylates/Activates pRb pRb MELK->pRb Phosphorylates/Inactivates Apoptosis Apoptosis MELK->Apoptosis Inhibits Cell_Cycle_Progression Cell_Cycle_Progression FOXM1->Cell_Cycle_Progression Promotes pRb->Cell_Cycle_Progression Inhibits This compound This compound This compound->MELK

Caption: Proposed MELK signaling pathway in cancer cells.

Troubleshooting In Vivo Efficacy of this compound

This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.

Issue 1: Suboptimal or Lack of In Vivo Efficacy

Potential Causes & Solutions:

  • Inadequate Drug Exposure:

    • Verify Formulation and Administration: this compound has poor oral bioavailability. Subcutaneous (SC) administration is recommended for better plasma exposure.[2] Ensure the formulation is prepared correctly and administered consistently.

    • Pharmacokinetic (PK) Analysis: Conduct a pilot PK study in your specific mouse strain and tumor model to determine key parameters like Cmax, Tmax, and AUC. This will help optimize the dosing regimen.

  • Tumor Model Selection:

    • MELK Expression Levels: Confirm high MELK expression in your chosen xenograft model. MELK inhibitor efficacy can correlate with MELK expression levels.

    • Genetic Background of the Model: The controversy surrounding MELK's role suggests that the genetic context of the tumor cells is crucial. Consider using patient-derived xenograft (PDX) models that may better recapitulate the heterogeneity of human tumors.

  • The MELK Controversy:

    • Target Engagement: Confirm that this compound is inhibiting its target in the tumor tissue. This can be assessed by measuring the phosphorylation of downstream MELK substrates via immunohistochemistry (IHC) or western blotting of tumor lysates.

    • Alternative Growth Pathways: The tumor model may have redundant signaling pathways that compensate for MELK inhibition. Consider combination therapies to block these escape routes.

Issue 2: Observed In Vivo Toxicity

Potential Causes & Solutions:

  • Off-Target Effects: Although this compound is highly selective, off-target toxicities can still occur at high doses.

    • Dose Escalation/De-escalation Study: Perform a dose-finding study to determine the maximum tolerated dose (MTD) in your specific mouse model.

    • Monitor for Clinical Signs: Regularly monitor mice for signs of toxicity such as weight loss, changes in behavior, or ruffled fur.

  • On-Target Toxicity: Inhibition of MELK in normal tissues could potentially lead to toxicity.

    • Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of major organs to identify any potential on-target toxicities.

Issue 3: Discrepancy Between In Vitro and In Vivo Results

Potential Causes & Solutions:

  • Tumor Microenvironment (TME): The in vivo TME is significantly more complex than in vitro culture conditions and can influence drug efficacy.

    • Orthotopic vs. Subcutaneous Models: Consider using orthotopic xenograft models, which place the tumor in its native environment, to better mimic human disease.

  • Drug Metabolism and Clearance: The in vivo metabolism and clearance of this compound can differ from in vitro stability.

    • PK/PD Correlation: Correlate the pharmacokinetic profile of this compound with its pharmacodynamic effects (target inhibition) in the tumor to understand the exposure-response relationship.

Experimental Protocols

General In Vivo Xenograft Study Workflow

In_Vivo_Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Study Endpoint Cell_Culture Tumor Cell Culture/ PDX Expansion Implantation Subcutaneous or Orthotopic Implantation Cell_Culture->Implantation Animal_Acclimation Animal Acclimation Animal_Acclimation->Implantation Tumor_Monitoring Tumor Growth Monitoring Implantation->Tumor_Monitoring Randomization Randomization Tumor_Monitoring->Randomization Treatment_Administration This compound or Vehicle Administration Randomization->Treatment_Administration Toxicity_Monitoring Body Weight and Clinical Sign Monitoring Treatment_Administration->Toxicity_Monitoring Endpoint Tumor Collection & Tissue Harvesting Toxicity_Monitoring->Endpoint Analysis Data Analysis (TGI, etc.) Endpoint->Analysis Combination_Strategies cluster_melk_inhibition This compound cluster_combination_partners Potential Combination Partners cluster_outcome Desired Outcome MELK_Inhibition MELK Inhibition Synergistic_Efficacy Synergistic Anti-tumor Efficacy MELK_Inhibition->Synergistic_Efficacy Chemotherapy Chemotherapy (e.g., Gemcitabine) Chemotherapy->Synergistic_Efficacy Targeted_Therapy Targeted Therapy (e.g., PI3K/AKT inhibitors) Targeted_Therapy->Synergistic_Efficacy Radiotherapy Radiotherapy Radiotherapy->Synergistic_Efficacy

References

Technical Support Center: MELK-8a In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the MELK inhibitor, MELK-8a, in in vivo experiments.

Troubleshooting Guides

This section addresses common challenges encountered during the in vivo administration of this compound.

1. Poor Compound Solubility and Formulation Issues

Problem Potential Cause Recommended Solution
Precipitation of this compound in vehicle upon storage or during injection. This compound is a hydrophobic compound with limited aqueous solubility. The chosen vehicle may not be optimal for maintaining solubility at the desired concentration.- Prepare fresh formulations for each experiment, as solutions can be unstable.[1] - Consider using a vehicle known to be effective for hydrophobic compounds, such as a mixture of 10% Propylene Glycol (PG) and 25% (20%, v/v) Solutol. - If using a DMSO-based vehicle for initial solubilization, ensure the final DMSO concentration is low (typically <10%) in the final injection volume to avoid toxicity. A common formulation involves dissolving the compound in DMSO first, then adding PEG300, Tween 80, and finally water or saline, ensuring the solution is clear after each addition.
Difficulty achieving desired concentration. The inherent solubility of this compound may be a limiting factor.- Test different vehicle compositions to optimize solubility. - If a higher concentration is necessary, consider alternative delivery strategies, though subcutaneous injection is the most reported method for this compound.

2. Subcutaneous (SC) Injection Complications

Problem Potential Cause Recommended Solution
Leakage of the injected solution from the injection site. - Injection volume is too large for the site. - Injection speed is too fast. - Needle was not inserted correctly or was withdrawn too quickly.- For mice, the maximum recommended volume per site for subcutaneous injection is typically 5 ml/kg.[2] - Inject the solution slowly and steadily.[3] - After injection, wait a few seconds before withdrawing the needle to allow the solution to disperse.[4] - Gently pinch the skin at the injection site after withdrawing the needle.
Injection site reactions (e.g., swelling, redness, bruising). - The vehicle may be causing irritation (e.g., high concentration of DMSO). - The formulation may have precipitated, causing a local inflammatory reaction. - Improper injection technique causing tissue damage.- Minimize the concentration of potentially irritating solvents like DMSO. - Ensure the formulation is a clear solution before injection. - Use a sterile, sharp needle of an appropriate gauge (e.g., 25-27 G for mice).[2] - Vary the injection site if repeated administrations are necessary. - If severe reactions occur, consult with a veterinarian and consider reformulating the compound.

3. Inconsistent or Unexpected Experimental Results

Problem Potential Cause Recommended Solution
Lack of tumor growth inhibition or desired biological effect. - Insufficient drug exposure at the target site due to poor bioavailability or rapid clearance. - The dose may be too low. - Potential off-target effects of the inhibitor are responsible for previously observed phenotypes.- Confirm the pharmacokinetic profile of this compound in your animal model. Subcutaneous administration has been shown to result in good plasma exposure.[5] - Perform a dose-response study to determine the optimal effective dose. - While this compound is reported to be highly selective, it's crucial to include appropriate controls.[6] Consider using a negative control cell line that does not express MELK or a rescue experiment with a MELK-overexpressing vector to confirm on-target effects.
High toxicity or adverse effects in animal models. - The dose may be too high. - The vehicle may be causing toxicity. - Potential off-target effects of the inhibitor.- Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). - Include a vehicle-only control group to assess the toxicity of the formulation components. - While NVS-MELK8a is considered more selective than other MELK inhibitors like OTS167, off-target effects are always a possibility and should be considered when interpreting toxicity.[6]

Frequently Asked Questions (FAQs)

Formulation and Administration

  • Q1: What is the recommended vehicle for in vivo delivery of this compound? A common and effective vehicle for subcutaneous administration of this compound is a formulation of 10% Propylene Glycol (PG) and 25% (20%, v/v) Solutol. Another approach is to first dissolve this compound in a minimal amount of DMSO and then dilute it with other co-solvents such as PEG300 and Tween 80 before adding an aqueous component.

  • Q2: How should I prepare the this compound formulation? For a DMSO-based formulation, a general procedure is to:

    • Dissolve the required amount of this compound powder in DMSO to create a stock solution.

    • Add PEG300 and mix until the solution is clear.

    • Add Tween 80 and mix until the solution is clear.

    • Finally, add sterile saline or water to reach the desired final concentration. Ensure the solution remains clear throughout the process. It is recommended to prepare this fresh for each experiment.

  • Q3: What is the recommended route of administration for this compound in vivo? Subcutaneous (SC) injection is the most commonly reported and effective route of administration for this compound in animal models, as it provides good plasma exposure.[5] Oral administration is not recommended due to very poor oral bioavailability (around 3.6%).[5]

  • Q4: What are the storage conditions for this compound and its formulations? this compound hydrochloride powder is stable for years when stored at -20°C.[1] However, solutions are generally unstable and should be prepared fresh before each use.[1] If short-term storage of a stock solution is necessary, it should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[7]

Dosing and Efficacy

  • Q5: What is a typical effective dose of this compound in mouse xenograft models? A subcutaneous dose of 30 mg/kg has been shown to result in good plasma exposure in C57BL/6 mice.[5] However, the optimal effective dose can vary depending on the tumor model and the specific research question. A dose-response study is recommended to determine the most effective and well-tolerated dose for your specific model.

  • Q6: How can I monitor the in vivo efficacy of this compound? Efficacy can be assessed by monitoring tumor volume over time. Additionally, pharmacodynamic markers can be analyzed in tumor tissue, such as the phosphorylation levels of MELK downstream targets like FOXM1.

Pharmacokinetics and Off-Target Effects

  • Q7: What is the pharmacokinetic profile of this compound after subcutaneous administration? In C57BL/6 mice, subcutaneous administration of 30 mg/kg of this compound resulted in rapid absorption with a Tmax of 0.4 hours and a peak plasma concentration (Cmax) of 6.6 μM.[5]

  • Q8: Are there known off-target effects of this compound? this compound (also known as NVS-MELK8a) is reported to be a highly selective inhibitor of MELK.[6] In a screening against 456 kinases, it only inhibited seven other kinases with greater than 85% inhibition at a concentration of 1 μM.[5] However, as with any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. It is considered a more selective tool compound compared to other MELK inhibitors like OTS167.[6]

  • Q9: How can I control for potential off-target effects in my experiments? To confirm that the observed effects are due to MELK inhibition, you can:

    • Use the lowest effective concentration of this compound.

    • Include a control group with a structurally similar but inactive compound, if available.

    • Perform rescue experiments by overexpressing a form of MELK that is resistant to this compound.

    • Validate key findings using a genetic approach, such as siRNA or CRISPR-mediated knockdown/knockout of MELK.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ParameterValueCell LinesReference
IC50 (Enzymatic Assay) 2 nM-[1]
IC50 (Cell Growth) ~0.06 µMMDA-MB-468[5]
IC50 (Cell Growth) ~1.2 µMMCF-7[5]

Table 2: In Vivo Pharmacokinetics of this compound in Mice (Subcutaneous Administration)

DoseMouse StrainTmax (hours)Cmax (µM)Oral BioavailabilityReference
30 mg/kgC57BL/60.46.6-[5]
10 mg/kg (oral)C57BL/6--3.6%[5]

Experimental Protocols

Protocol 1: Preparation of this compound for Subcutaneous Injection

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile, low-protein binding microcentrifuge tubes

  • Sterile syringes and needles (25-27 gauge)

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 30 mg/kg) and the number and weight of the animals, calculate the total mass of this compound needed.

  • Prepare the vehicle components: Ensure all solvents are sterile and of high purity.

  • Dissolve this compound in DMSO: In a sterile microcentrifuge tube, add the calculated amount of this compound powder. Add a minimal volume of DMSO to completely dissolve the powder. Vortex briefly if necessary.

  • Add co-solvents: Sequentially add PEG300 and then Tween 80 to the DMSO solution. Mix thoroughly after each addition until the solution is clear. A common ratio to start with is 10% DMSO, 40% PEG300, and 5% Tween 80.

  • Add aqueous component: Slowly add sterile saline or PBS to the mixture to reach the final desired concentration. The final volume will depend on the injection volume per animal (typically 100-200 µL for a mouse).

  • Final mixing and inspection: Gently mix the final formulation. Ensure the solution is clear and free of any precipitate before drawing it into the injection syringe.

  • Administration: Administer the freshly prepared formulation to the animals via subcutaneous injection.

Protocol 2: Subcutaneous Administration in Mice

Materials:

  • Prepared this compound formulation

  • Sterile insulin syringes or 1 mL syringes with 25-27 gauge needles

  • 70% ethanol

  • Gauze pads

  • Appropriate animal restraint device

Procedure:

  • Animal preparation: Weigh each animal to accurately calculate the injection volume.

  • Aseptic technique: Wipe the injection site (typically the scruff of the neck or the flank) with 70% ethanol.

  • Restraint: Properly restrain the mouse to ensure its safety and to allow for an accurate injection.

  • Injection:

    • Gently lift a fold of skin at the chosen injection site to create a "tent."

    • Insert the needle at the base of the skin tent, parallel to the body.

    • Slightly pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).

    • Inject the calculated volume of the this compound formulation slowly and steadily.

    • Wait a few seconds before withdrawing the needle.

  • Post-injection care: Gently apply pressure to the injection site with a sterile gauze pad if any bleeding occurs. Monitor the animal for any adverse reactions.

Signaling Pathway and Experimental Workflow Diagrams

MELK_Signaling_Pathway MELK Signaling Pathway MELK MELK FOXM1 FOXM1 MELK->FOXM1 Phosphorylates & Activates p53 p53 MELK->p53 c_JUN c-JUN MELK->c_JUN ZPR9 ZPR9 MELK->ZPR9 Phosphorylates CDC25B CDC25B FOXM1->CDC25B Upregulates Aurora_B Aurora B FOXM1->Aurora_B Upregulates Survivin Survivin FOXM1->Survivin Upregulates Apoptosis Apoptosis p53->Apoptosis Tumor_Formation Tumor Formation c_JUN->Tumor_Formation B_Myb B-Myb ZPR9->B_Myb Activates Cell_Cycle_Progression Cell Cycle Progression B_Myb->Cell_Cycle_Progression CDC25B->Cell_Cycle_Progression Aurora_B->Cell_Cycle_Progression Survivin->Cell_Cycle_Progression Cell_Cycle_Progression->Tumor_Formation

Caption: A diagram of the MELK signaling pathway and its downstream targets.

MELK8a_In_Vivo_Workflow This compound In Vivo Experimental Workflow Start Start: Hypothesis Animal_Model Select Animal Model (e.g., Xenograft) Start->Animal_Model Formulation Prepare this compound Formulation Animal_Model->Formulation Dosing Administer this compound (Subcutaneous) Formulation->Dosing Monitoring Monitor Tumor Growth & Animal Health Dosing->Monitoring Data_Collection Collect Data: Tumor Volume, Body Weight Monitoring->Data_Collection Endpoint Endpoint: Sacrifice & Tissue Collection Monitoring->Endpoint Adverse Events Data_Collection->Endpoint Analysis Analyze Data: Tumor Growth Inhibition, Pharmacodynamics Endpoint->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: A typical workflow for an in vivo efficacy study using this compound.

References

Technical Support Center: Ensuring Complete MELK Inhibition with MELK-8a

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MELK-8a. Our goal is to help you achieve complete and reliable inhibition of Maternal Embryonic Leucine Zipper Kinase (MELK) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a highly potent and selective small-molecule inhibitor of MELK, a serine/threonine kinase overexpressed in various cancers.[1][2][3] It functions as an ATP-competitive inhibitor, binding to the catalytic site of MELK and preventing the phosphorylation of its downstream targets.[4] This blockage of MELK's kinase activity disrupts crucial cellular processes for cancer cell proliferation and survival, including cell cycle progression and mitosis.[5][6][7]

Q2: What is the recommended concentration of this compound to use in cell-based assays?

The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. However, a good starting point is to perform a dose-response curve to determine the IC50 for cell viability in your system. Published data indicates that this compound inhibits the growth of MDA-MB-468 cells with an IC50 of approximately 0.06 µM and MCF-7 cells with an IC50 of around 1.2 µM.[8] For mechanistic studies, concentrations ranging from 0.5 µM to 3 µM have been used to observe effects on cell cycle and signaling pathways.[1]

Q3: How long should I treat my cells with this compound?

The duration of treatment will depend on the biological question being addressed. Short-term treatments (1-24 hours) are suitable for observing effects on signaling pathways, such as the phosphorylation of downstream targets.[1] For cell viability or proliferation assays, longer-term treatments (48-72 hours or even up to 14 days) are typically required.[1][9]

Q4: Is this compound selective for MELK?

This compound has demonstrated high selectivity for MELK.[8][10] At a concentration of 1 µM, it was shown to inhibit only seven other kinases out of a panel of 456.[8][11] However, like any kinase inhibitor, off-target effects are possible at higher concentrations. It is always recommended to include appropriate controls in your experiments to validate that the observed phenotype is due to MELK inhibition.

Q5: How should I prepare and store this compound?

This compound hydrochloride is a solid that can be dissolved in aqueous buffers like PBS (pH 7.2) at a concentration of approximately 1 mg/ml.[11] It is recommended to prepare fresh aqueous solutions daily.[11] For long-term storage, the solid compound should be stored at -20°C and is stable for at least four years.[11] Stock solutions in DMSO can be prepared and stored at -80°C for up to 6 months or -20°C for one month, but repeated freeze-thaw cycles should be avoided.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete or no inhibition of MELK activity Suboptimal concentration of this compound: The concentration used may be too low for your specific cell line.Perform a dose-response experiment to determine the optimal IC50 value for your cell line. Start with a broad range of concentrations (e.g., 10 nM to 10 µM).
Incorrect compound handling: Improper storage or preparation of this compound may lead to degradation.Ensure this compound is stored correctly and prepare fresh solutions for each experiment.[11][12]
High ATP concentration in the assay: this compound is an ATP-competitive inhibitor, and high intracellular ATP levels can reduce its efficacy.While this compound remains potent at high ATP concentrations (IC50 of 140 nM at 2 mM ATP), consider this factor in your experimental design.[8]
Cell death or toxicity not observed Cell line insensitivity: Some cell lines may be less dependent on MELK for survival.Confirm MELK expression levels in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to MELK inhibition (e.g., MDA-MB-468).[8]
Insufficient treatment duration: The treatment time may not be long enough to induce apoptosis or cell cycle arrest.Extend the treatment duration. For example, some studies have shown that apoptosis may occur after 48 hours of treatment.[7]
Inconsistent results between experiments Variability in cell culture conditions: Changes in cell density, passage number, or media can affect experimental outcomes.Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure consistent seeding densities.
Reagent variability: Differences in lots of this compound or other reagents can lead to inconsistencies.If possible, use the same lot of this compound for a series of experiments. Qualify new lots of critical reagents.
Off-target effects observed High concentration of this compound: Using excessively high concentrations can lead to inhibition of other kinases.Use the lowest effective concentration of this compound determined from your dose-response studies. Consider using a more selective MELK inhibitor if available, although this compound is considered highly selective.[10]
Phenotype is not MELK-dependent: The observed effect may be due to a mechanism independent of MELK.Use genetic approaches (e.g., siRNA or CRISPR/Cas9-mediated knockdown/knockout of MELK) to confirm that the phenotype is specifically due to the loss of MELK function.[2]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Parameter Value Reference
Biochemical IC50 (MELK) 2 nM[8][12][13]
Biochemical IC50 (MELK at 2mM ATP) 140 nM[8]
Cellular IC50 (MDA-MB-468) 0.06 µM - 0.11 µM[8][11]
Cellular IC50 (MCF-7) 1.2 µM - 3.68 µM[1][8][11]
Cellular IC50 (HeLaS3) 1.9 µM[9]
Cellular IC50 (MDA-MB-231) 1.7 µM[9]

Table 2: Kinase Selectivity of this compound

Kinase IC50 (µM) Reference
MELK 0.002[11]
Flt3 (ITD) 0.18[1][11]
Haspin 0.19[1][11]
PDGFRα 0.42[1][11]
KIT >10[11]
Aurora A >10[9]
Aurora B 24[9]

Experimental Protocols

Protocol 1: Cell Viability Assay (Using ATPLite)

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1000-4000 cells/well) and allow them to adhere overnight.[8]

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired duration (e.g., 7 days).[8]

  • Equilibrate the plate to room temperature.

  • Add ATPLite reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a multilabel plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of MELK and Downstream Targets

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 1, 6, or 24 hours).[1]

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against MELK, phospho-FOXM1, total FOXM1, or other targets of interest overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effectors cluster_cellular_processes Cellular Processes E2F1 E2F1 MELK MELK E2F1->MELK increases transcription MAPK_pathway MAPK Pathway MAPK_pathway->E2F1 stimulates FOXM1 FOXM1 MELK->FOXM1 phosphorylates CDC25B CDC25B MELK->CDC25B phosphorylates p53 p53 MELK->p53 phosphorylates AKT_pathway AKT Pathway MELK->AKT_pathway regulates cJUN c-JUN MELK->cJUN regulates ZPR9 ZPR9 MELK->ZPR9 phosphorylates CellCycle Cell Cycle Progression (Mitosis) FOXM1->CellCycle SelfRenewal Stem Cell Self-Renewal FOXM1->SelfRenewal CDC25B->CellCycle Apoptosis Apoptosis p53->Apoptosis Proliferation Proliferation AKT_pathway->Proliferation cJUN->Proliferation B_Myb B-Myb ZPR9->B_Myb activates B_Myb->Proliferation MELK_8a This compound MELK_8a->MELK inhibits

Caption: Simplified MELK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis start Seed Cells treatment Treat with this compound (Dose-Response) start->treatment viability Cell Viability Assay (e.g., ATPLite) treatment->viability western Western Blot (e.g., for p-FOXM1) treatment->western facs Cell Cycle Analysis (FACS) treatment->facs ic50 Determine IC50 viability->ic50 protein_exp Analyze Protein Levels western->protein_exp cell_dist Analyze Cell Cycle Distribution facs->cell_dist

Caption: General experimental workflow for assessing the effects of this compound.

Troubleshooting_Logic start Experiment Fails to Show Expected MELK Inhibition check_conc Is the this compound concentration optimal? start->check_conc check_handling Was this compound handled correctly? check_conc->check_handling Yes dose_response Perform Dose-Response (Determine IC50) check_conc->dose_response No check_cell_line Is the cell line sensitive to MELK inhibition? check_handling->check_cell_line Yes prepare_fresh Prepare Fresh Aliquots and Verify Storage check_handling->prepare_fresh No check_duration Is the treatment duration sufficient? check_cell_line->check_duration Yes verify_melk_exp Verify MELK Expression (Western Blot/qPCR) check_cell_line->verify_melk_exp No time_course Perform Time-Course Experiment check_duration->time_course No success Problem Resolved check_duration->success Yes dose_response->success prepare_fresh->success verify_melk_exp->success time_course->success

Caption: A logical troubleshooting guide for this compound experiments.

References

Validation & Comparative

A Comparative Analysis of MELK Inhibitors: MELK-8a vs. OTSSP167

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a promising target. Two small molecule inhibitors, MELK-8a (also known as NVS-MELK8a) and OTSSP167, have been developed to target this kinase. This guide provides a detailed comparison of their selectivity and potency, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Executive Summary

While both this compound and OTSSP167 are potent inhibitors of MELK, they exhibit vastly different selectivity profiles. This compound is a highly selective inhibitor, making it a suitable tool for specifically investigating MELK function. In contrast, OTSSP167 is a broad-spectrum kinase inhibitor with significant off-target effects, complicating the interpretation of experimental results.[1][2][3] The choice between these two inhibitors should therefore be dictated by the specific research question.

Potency: A Head-to-Head Comparison

Both inhibitors demonstrate high potency against MELK in biochemical assays, with IC50 values in the low nanomolar range.

InhibitorTargetIC50 (nM)Assay Condition
This compound MELK2Biochemical Assay[4][5][6][7][8]
OTSSP167 MELK0.41Biochemical Assay[8][9][10]

While OTSSP167 appears slightly more potent in in-vitro kinase assays, the cellular potency of both compounds against cancer cell lines is also in the nanomolar range, though this varies depending on the cell line. For instance, OTSSP167 exhibits IC50 values between 2.3 nM and 97 nM in various cancer cell lines.[9][10] this compound has shown IC50 values of approximately 60 nM and 1200 nM in MDA-MB-468 and MCF-7 cells, respectively.[5]

Selectivity: The Key Differentiator

The most significant distinction between this compound and OTSSP167 lies in their kinase selectivity.

This compound has been demonstrated to be a highly selective inhibitor of MELK. A study utilizing a multiplexed kinase inhibitor beads/mass spectrometry (MIB/MS) approach in triple-negative breast cancer cells revealed that MELK was the only protein kinase significantly inhibited by this compound.[1] In a panel of 456 kinases, this compound showed greater than 85% inhibition of only seven off-target kinases at a concentration of 1 µM, demonstrating at least 90-fold more selectivity for MELK.[5][11] Its off-target activities against Flt3 (ITD), Haspin, and PDGFRα are observed at much higher concentrations (IC50s of 0.18, 0.19, and 0.42 µM, respectively).[4]

OTSSP167 , conversely, is a broad-spectrum kinase inhibitor.[1][2][12] While it potently inhibits MELK, it also targets numerous other kinases, including MAP2K7, Aurora B, BUB1, and Haspin, which are crucial for cell proliferation and mitosis.[12][13] This lack of selectivity means that the observed cellular effects of OTSSP167 cannot be solely attributed to MELK inhibition.[1][3] Studies have shown that OTSSP167 can inhibit other critical signaling pathways in cancer cells, such as mTOR and NOTCH1.[12]

InhibitorSelectivity ProfileKey Off-Targets
This compound Highly selective for MELK[1]Flt3 (ITD), Haspin, PDGFRα (at higher concentrations)[4]
OTSSP167 Broad-spectrum inhibitor[1][2]MAP2K7, Aurora B, BUB1, Haspin, mTOR, NOTCH1[12][13]

Signaling Pathways and Cellular Effects

The differing selectivity profiles of this compound and OTSSP167 lead to distinct downstream signaling effects and cellular phenotypes.

This compound , due to its high selectivity, provides a more precise tool to probe the specific functions of MELK. Inhibition of MELK by this compound has been shown to delay mitotic entry, associated with a delay in the activation of Aurora A, Aurora B, and CDK1.[1][14] This perturbation of the cell cycle, specifically a lengthening of the G2 phase, is the primary anti-proliferative mechanism observed with this inhibitor.[1][14]

MELK_8a_Pathway MELK_8a This compound MELK MELK MELK_8a->MELK Inhibits Mitotic_Entry Mitotic Entry MELK->Mitotic_Entry Promotes Aurora_A Aurora A Activation Mitotic_Entry->Aurora_A Aurora_B Aurora B Activation Mitotic_Entry->Aurora_B CDK1 CDK1 Activation Mitotic_Entry->CDK1

Fig. 1: Simplified signaling pathway affected by this compound.

OTSSP167 , with its broad target profile, induces more complex cellular responses. Its anti-leukemic properties, for example, are associated with the inhibition of MAP2K7 and subsequent lower activation of its downstream substrate JNK, as well as the inhibition of mTOR and NOTCH1 pathways.[12] In various cancer cell lines, OTSSP167 has been shown to induce apoptosis and cell cycle arrest at both G1/S and G2/M phases.[12][15][16] The abrogation of the mitotic checkpoint by OTSSP167 is likely due to its off-target inhibition of multiple mitotic kinases like Aurora B.[13]

OTSSP167_Pathway OTSSP167 OTSSP167 MELK MELK OTSSP167->MELK Inhibits MAP2K7 MAP2K7 OTSSP167->MAP2K7 Inhibits mTOR mTOR OTSSP167->mTOR Inhibits NOTCH1 NOTCH1 OTSSP167->NOTCH1 Inhibits Aurora_B Aurora B OTSSP167->Aurora_B Inhibits Apoptosis Apoptosis OTSSP167->Apoptosis Induces Cell_Proliferation Cell Proliferation MELK->Cell_Proliferation MAP2K7->Cell_Proliferation mTOR->Cell_Proliferation NOTCH1->Cell_Proliferation Aurora_B->Cell_Proliferation

Fig. 2: Overview of pathways inhibited by OTSSP167.

Experimental Protocols

In Vitro Kinase Assay (for IC50 determination)

A common method to determine the IC50 of a kinase inhibitor is a radiometric assay. For OTSSP167's potency against MELK, a typical protocol involves incubating recombinant MELK protein with a substrate (e.g., a generic kinase substrate or a specific MELK substrate) in a kinase buffer containing ATP (often radiolabeled with ³²P).[9][10][17] The inhibitor is added at varying concentrations. The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically by SDS-PAGE and autoradiography.[9][10][17] The IC50 value is then calculated as the concentration of the inhibitor that reduces the kinase activity by 50%.

Kinase_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Reagents Recombinant Kinase Substrate [γ-³²P]ATP Inhibitor (Varying Conc.) Incubation Incubate at 30°C Reagents->Incubation SDS_PAGE SDS-PAGE Incubation->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography Quantification Quantification Autoradiography->Quantification IC50_Calc IC50 Calculation Quantification->IC50_Calc

Fig. 3: Workflow for a typical in vitro kinase assay.
Cellular Proliferation Assay (Cell Viability)

To assess the effect of the inhibitors on cell viability, a Cell Counting Kit-8 (CCK-8) or similar MTS/MTT-based assay is frequently used.[9][16][18] Cancer cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). The assay reagent is then added, and after a short incubation, the absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 is determined as the inhibitor concentration that causes a 50% reduction in cell viability compared to untreated controls.

Kinase Selectivity Profiling (MIB/MS)

The multiplexed kinase inhibitor beads/mass spectrometry (MIB/MS) technique provides a cell-based assessment of kinase inhibitor selectivity.[1] In this method, cell lysates are incubated with beads that are coated with a mixture of broad-spectrum kinase inhibitors. These beads capture a significant portion of the cellular kinome. In a competition experiment, the cell lysate is pre-incubated with the test inhibitor (e.g., this compound or OTSSP167) before adding the MIBs. The kinases that are bound by the test inhibitor will not bind to the beads. The proteins captured by the beads are then identified and quantified by mass spectrometry. A decrease in the amount of a specific kinase captured in the presence of the inhibitor indicates that the inhibitor is targeting that kinase.[1]

Conclusion

References

Validating MELK-8a Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MELK-8a and other small molecule inhibitors targeting Maternal Embryonic Leucine Zipper Kinase (MELK), a promising therapeutic target in various cancers. We present supporting experimental data, detailed protocols for key target engagement assays, and visualizations to aid in the selection and application of these compounds in a cellular context.

Introduction to MELK as a Therapeutic Target

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that is overexpressed in a variety of human cancers, including breast, brain, and prostate cancer[1][2][3]. Its elevated expression is often correlated with poor prognosis[3]. MELK plays a crucial role in several oncogenic processes, including cell cycle progression, apoptosis, and the maintenance of cancer stem cells[1][2]. These functions make MELK an attractive target for cancer therapy. Small molecule inhibitors that block the kinase activity of MELK are being actively investigated as potential anti-cancer agents[1].

Comparison of MELK Inhibitors: this compound and Alternatives

This compound is a potent and highly selective inhibitor of MELK. To provide a clear comparison of its performance against other known MELK inhibitors, the following table summarizes their cellular potencies (IC50 values) in various cancer cell lines.

InhibitorCell LineCancer TypeCellular IC50 (µM)Reference(s)
This compound MDA-MB-468Triple-Negative Breast Cancer~0.06[4]
MCF-7Breast Cancer~1.2[4]
MDA-MB-231Triple-Negative Breast Cancer1.7 ± 0.4[5]
MDA-MB-468Triple-Negative Breast Cancer2.3 ± 0.4[5]
OTSSP167 A549Lung Cancer0.0067[4]
T47DBreast Cancer0.0043[4]
DU4475Breast Cancer0.0023[4]
22Rv1Prostate Cancer0.0060[4]
T24Bladder Cancer0.0267 ± 0.00013[6]
UMUC3Bladder Cancer0.0349 ± 0.00021[6]
HTH-01-091 MDA-MB-468Triple-Negative Breast Cancer4.00[7]
BT-549Breast Cancer6.16[7]
HCC70Breast Cancer8.80[7]
T-47DBreast Cancer3.87[7]
JNJ-47117096 (MELK-T1) Flt3-driven Ba/F3Leukemia1.5 (in absence of IL-3)[3][8]

Note: IC50 values can vary depending on the assay conditions and cell line used.

MELK Signaling Pathway

The diagram below illustrates the central role of MELK in various cellular signaling pathways implicated in cancer.

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects MAPK_pathway MAPK Pathway E2F1 E2F1 MAPK_pathway->E2F1 MELK MELK E2F1->MELK increases transcription FOXM1 FOXM1 MELK->FOXM1 phosphorylates & activates p53 p53 MELK->p53 phosphorylates & stabilizes ASK1 ASK1 MELK->ASK1 phosphorylates & activates c_JUN c-JUN MELK->c_JUN binds to SQSTM1 SQSTM1 MELK->SQSTM1 Smad Smad MELK->Smad CDC25B CDC25B FOXM1->CDC25B induces expression Aurora_B Aurora B FOXM1->Aurora_B induces expression Survivin Survivin FOXM1->Survivin induces expression Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Cell Cycle Arrest JNK_p38 JNK_p38 ASK1->JNK_p38 JNK/p38 Cell_Proliferation Cell_Proliferation c_JUN->Cell_Proliferation NF_kB NF_kB SQSTM1->NF_kB NF-κB Pathway TGF_beta TGF_beta Smad->TGF_beta TGF-β Transcription Mitosis Mitosis CDC25B->Mitosis Aurora_B->Mitosis Survivin->Mitosis JNK_p38->Apoptosis Melanoma_Growth Melanoma_Growth NF_kB->Melanoma_Growth Melanoma Growth

Caption: MELK signaling network in cancer cells.

Experimental Protocols for Target Engagement

Validating that a small molecule inhibitor engages its intended target within a cellular environment is a critical step in drug development. Below are detailed protocols for commonly used assays to assess MELK target engagement.

Western Blot for Phospho-MELK

This assay directly measures the inhibition of MELK's autophosphorylation, a hallmark of its activation.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Primary antibodies: Rabbit anti-phospho-MELK (specific for the active site phosphorylation) and Mouse anti-total-MELK.

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20).

  • Chemiluminescent substrate (ECL).

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound or other inhibitors for a specified time (e.g., 1-2 hours). Include a DMSO-treated vehicle control.

  • Wash cells with ice-cold PBS and lyse them in 100 µL of lysis buffer.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using the BCA assay.

  • Normalize protein concentrations for all samples.

  • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature[9].

  • Incubate the membrane with the primary anti-phospho-MELK antibody (diluted in 5% BSA/TBST) overnight at 4°C[9].

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the bands using an ECL detection system.

  • Strip the membrane and re-probe with the anti-total-MELK antibody to confirm equal loading.

Cellular Thermal Shift Assay (CETSA®)

CETSA® assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.

Materials:

  • Intact cells.

  • PBS.

  • PCR tubes or 384-well PCR plate.

  • Thermal cycler.

  • Lysis buffer (e.g., Triton X-100 based buffer with protease inhibitors).

  • Centrifuge.

  • Western blot or ELISA reagents for MELK detection.

Procedure:

  • Treat cells in suspension or adherent in a plate with the desired concentrations of this compound or control compounds for 1-2 hours at 37°C[5].

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot them into PCR tubes.

  • Heat the cell suspensions across a temperature gradient (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature[8].

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer[5][8].

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins[8].

  • Collect the supernatant and analyze the amount of soluble MELK protein by Western blot or ELISA. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the binding of an inhibitor to a NanoLuc® luciferase-tagged kinase in live cells.

Materials:

  • HEK293 cells.

  • NanoLuc®-MELK Fusion Vector.

  • Transfection reagent.

  • Opti-MEM® I Reduced Serum Medium.

  • 96-well or 384-well white assay plates.

  • NanoBRET™ Tracer.

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Luminometer.

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-MELK Fusion Vector and seed them into assay plates[10].

  • Allow the cells to incubate for 24 hours.

  • Prepare serial dilutions of the test compounds (e.g., this compound).

  • Add the NanoBRET™ Tracer to the cells and then immediately add the test compounds[10][11].

  • Incubate the plate for 2 hours at 37°C in a CO2 incubator[10].

  • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells[10].

  • Measure the BRET signal on a luminometer.

  • A decrease in the BRET signal indicates displacement of the tracer by the test compound, confirming target engagement.

Experimental Workflow for Target Engagement Validation

The following diagram outlines a typical workflow for validating the cellular target engagement of a novel MELK inhibitor.

TE_Workflow cluster_initial_screening Initial Screening cluster_cellular_assays Cellular Target Engagement Assays cluster_downstream_effects Downstream Functional Assays cluster_selectivity Selectivity Profiling Biochemical_Assay Biochemical Kinase Assay (e.g., IC50 determination) Phospho_Western Phospho-MELK Western Blot Biochemical_Assay->Phospho_Western Confirm cellular activity MIB_MS Multiplexed Kinase Inhibitor Beads / Mass Spectrometry (MIB/MS) Biochemical_Assay->MIB_MS Determine selectivity CETSA Cellular Thermal Shift Assay (CETSA) Phospho_Western->CETSA Validate direct binding NanoBRET NanoBRET Assay CETSA->NanoBRET Quantify binding affinity Cell_Proliferation Cell Proliferation Assay (e.g., MTT, Celigo) NanoBRET->Cell_Proliferation Assess functional outcome Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Proliferation->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo) Cell_Cycle->Apoptosis_Assay Kinome_Scan Kinome-wide Profiling MIB_MS->Kinome_Scan

Caption: Workflow for validating MELK inhibitor target engagement.

References

A Preclinical Comparative Guide to MELK-8a and Other MELK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a promising therapeutic target in oncology due to its overexpression in a variety of cancers and its role in tumor progression and maintenance of cancer stem cells. This has led to the development of several small molecule inhibitors targeting MELK. This guide provides a comparative analysis of MELK-8a against other notable MELK inhibitors, focusing on their preclinical performance, supported by experimental data.

Executive Summary

This compound distinguishes itself from other MELK inhibitors, most notably the first-generation inhibitor OTS167, through its superior selectivity. Preclinical data indicates that while both this compound and OTS167 exhibit potent enzymatic inhibition of MELK, this compound has a significantly cleaner off-target profile. This high selectivity is crucial as it minimizes the potential for toxicity and confounding effects arising from the inhibition of other kinases. While in vivo efficacy data for this compound is emerging, the extensive preclinical evaluation of OTS167 provides a benchmark for the potential therapeutic window of targeting MELK. This guide will delve into the quantitative data supporting these observations, detail the experimental methodologies used for their evaluation, and visualize the underlying biological and experimental frameworks.

Data Presentation

In Vitro Potency and Selectivity of MELK Inhibitors

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of various MELK inhibitors against MELK kinase activity and their effects on the viability of different cancer cell lines.

InhibitorTargetIC50 (nM) - EnzymaticCell LineIC50 (µM) - Cell ViabilityCitation
This compound MELK2MDA-MB-468 (Breast)0.11[1]
MCF-7 (Breast)3.68[1]
HeLa (Cervical)-[2]
CaSki (Cervical)-[2]
C33a (Cervical)-[2]
OTS167 MELK0.41A549 (Lung)-[3]
T47D (Breast)-[3]
DU4475 (Breast)-[3]
22Rv1 (Prostate)-[3]
HT1197 (Bladder)-[3]
IMR-32 (Neuroblastoma)0.017[4]
LA-N-6 (Neuroblastoma)0.3348[4]
HTH-01-091 MELK10.5--[5]
30e MELK<10TNBC and IBC cells0.45 - 1.76[1]

Note: IC50 values can vary between different experimental setups. Direct comparison is most accurate when data is generated in the same study.

A critical differentiator among kinase inhibitors is their selectivity. This compound has been shown to be highly selective for MELK. In a screen against 456 kinases, this compound at a concentration of 1 µM inhibited only seven other kinases by more than 85%.[1] In contrast, OTS167 has demonstrated a less selective profile, which may contribute to off-target effects.[5]

In Vivo Efficacy of MELK Inhibitors

The table below outlines the preclinical in vivo efficacy of MELK inhibitors in various cancer xenograft models.

InhibitorCancer ModelDosing RegimenKey OutcomesCitation
OTS167 Neuroblastoma (NGP cells)10 mg/kg/day, daily for 14 daysSignificant inhibition of in vivo tumor growth.[6]
Breast Cancer (MDA-MB-231)10 mg/kg, oral gavage, dailyCombination with radiation showed a synergistic reduction in tumor growth.[7]
Adrenocortical Carcinoma-Synergistic antiproliferative effect when combined with a CDK inhibitor.[8]
Bladder Cancer (UMUC3 cells)2 µg/g and 6 µg/g, intraperitoneal injectionSignificantly suppressed tumor growth in vivo.
30e Triple-Negative Breast Cancer (TN-IBC)2.5, 5, and 10 mg/kg, intraperitoneal injections, dailyDose-dependent suppression of tumor growth.[1]

Experimental Protocols

Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.

  • Reagents and Materials:

    • Recombinant MELK enzyme

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ATP (adenosine triphosphate)

    • Substrate (e.g., a specific peptide or protein)

    • Test compounds (MELK inhibitors) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a microplate, add the recombinant MELK enzyme to the kinase buffer.

    • Add the diluted test compounds to the wells containing the enzyme and incubate for a predetermined period (e.g., 10-30 minutes) to allow for binding.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal is typically measured as luminescence or fluorescence.[9][10]

    • The percentage of kinase inhibition is calculated relative to a DMSO control (no inhibitor).

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[11][12][13][14][15]

  • Reagents and Materials:

    • Cancer cell lines

    • Cell culture medium and supplements (e.g., FBS, antibiotics)

    • Test compounds (MELK inhibitors)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control cells.

    • IC50 values are calculated from the dose-response curves.

Animal Xenograft Model

These in vivo models are used to evaluate the anti-tumor efficacy of drug candidates.[16][17][18][19][20][21]

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Cancer cell line or patient-derived tumor tissue

    • Test compound formulated for in vivo administration

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

    • Monitor the tumor size by measuring with calipers at regular intervals. Tumor volume is often calculated using the formula: (length × width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

    • The anti-tumor efficacy is typically evaluated by comparing the tumor growth inhibition in the treated groups to the control group.

Mandatory Visualization

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects E2F1 E2F1 MELK MELK E2F1->MELK Transcriptionally activates MYCN_MYC MYCN/MYC MYCN_MYC->MELK Transcriptionally activates FOXM1 FOXM1 MELK->FOXM1 Phosphorylates & Activates pRb pRb MELK->pRb Phosphorylates Apoptosis Apoptosis MELK->Apoptosis CSC Cancer Stem Cell Maintenance MELK->CSC CellCycle Cell Cycle Progression (G2/M Arrest) FOXM1->CellCycle pRb->CellCycle Inhibitor MELK Inhibitors (e.g., this compound) Inhibitor->MELK

Caption: Simplified MELK signaling pathway in cancer.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Candidate Selection KinaseAssay Kinase Inhibition Assay (Determine IC50) CellViability Cell Viability Assay (e.g., MTT on cancer cell lines) KinaseAssay->CellViability Selectivity Kinase Selectivity Profiling CellViability->Selectivity PK Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Selectivity->PK Efficacy Xenograft Efficacy Studies (Tumor Growth Inhibition) PK->Efficacy Toxicity Toxicity Assessment (e.g., body weight changes) Efficacy->Toxicity Analysis Compare Potency, Selectivity, Efficacy, and Safety Profile Toxicity->Analysis Selection Lead Candidate Selection Analysis->Selection

Caption: General workflow for preclinical evaluation of MELK inhibitors.

References

Cross-Validation of MELK-8a Efficacy with RNAi Data in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Oncology and Drug Development

This guide provides a comprehensive comparison of two key methodologies for studying the function of Maternal Embryonic Leucine Zipper Kinase (MELK) in cancer: pharmacological inhibition using the selective inhibitor MELK-8a and genetic knockdown via RNA interference (RNAi). The data presented herein, derived from studies on breast cancer cell lines, offers researchers a valuable resource for cross-validating experimental findings and understanding the nuances of targeting MELK.

Unveiling the Role of MELK in Cancer

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that has emerged as a significant player in various cellular processes critical for cancer progression, including cell cycle regulation, proliferation, and apoptosis.[1][2][3] Its overexpression in a variety of cancers, including breast cancer, has positioned it as an attractive therapeutic target.[4] Both small molecule inhibitors and genetic tools are being employed to dissect its function and validate its therapeutic potential.

Quantitative Comparison of this compound and RNAi Effects

The following tables summarize the quantitative data on the effects of this compound and MELK-specific siRNA on the viability and proliferation of breast cancer cell lines. While direct side-by-side comparisons under identical experimental conditions are limited in the available literature, this compilation provides a valuable overview of their respective potencies.

Table 1: Pharmacological Inhibition of MELK with this compound

Cell LineCancer TypeThis compound IC50 (µM)Assay DurationCitation
MDA-MB-468Triple-Negative Breast Cancer5.413 days[5]
BT-549Triple-Negative Breast Cancer8.053 days[5]
HCC70Triple-Negative Breast Cancer5.993 days[5]
ZR-75-1Luminal Breast Cancer>103 days[5]
MCF7Luminal Breast Cancer6.063 days[5]
T-47DLuminal Breast Cancer>103 days[5]

Table 2: Genetic Inhibition of MELK with siRNA

Cell LineCancer TypeEffect on Proliferation/ViabilityKey Molecular ChangesCitation
MDA-MB-231Triple-Negative Breast CancerMarked suppression of proliferationDecrease in Cyclin B[6]
HCC1143Triple-Negative Breast CancerMarked suppression of proliferationDecrease in Cyclin B, Cyclin D1, and p-cdc2; Increase in p-JNK, p27, and p21[6]
MCF7Non-Triple-Negative Breast CancerMarked suppression of proliferationDownregulation of Cyclin B and Cyclin D1; Downregulation of p21[6]
T47DNon-Triple-Negative Breast CancerMarked suppression of proliferationDownregulation of Cyclin B and Cyclin D1; Downregulation of p21 and p-JNK[6]
MDA-MB-468Triple-Negative Breast CancerSignificant apoptosis induction (late apoptosis: 13.02% with NS-siRNA)-[7]

Note on Data Interpretation: It is crucial to acknowledge that the experimental conditions, such as assay type and duration, can influence the observed outcomes. The IC50 values for this compound represent the concentration required to inhibit 50% of cell viability, while the RNAi data often describes a qualitative or semi-quantitative reduction in proliferation and changes in protein expression.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_melk MELK cluster_downstream Downstream Effects E2F1 E2F1 MELK MELK E2F1->MELK activates MAPK MAPK Pathway MAPK->E2F1 activates FOXM1 FOXM1 MELK->FOXM1 phosphorylates & activates p53 p53 MELK->p53 interacts with ZPR9 ZPR9 MELK->ZPR9 phosphorylates JNK JNK Pathway MELK->JNK regulates CellCycle Cell Cycle Progression FOXM1->CellCycle Apoptosis Apoptosis p53->Apoptosis B_Myb B-Myb ZPR9->B_Myb activates Proliferation Cell Proliferation B_Myb->Proliferation JNK->Apoptosis JNK->Proliferation

Caption: Simplified MELK signaling pathway.

Experimental_Workflow cluster_treatment Treatment cluster_assays Downstream Assays start Breast Cancer Cell Lines melk8a This compound (Pharmacological Inhibition) start->melk8a sirna MELK siRNA (Genetic Knockdown) start->sirna proliferation Proliferation Assay (MTT, CCK-8) melk8a->proliferation apoptosis Apoptosis Assay (Annexin V) melk8a->apoptosis sirna->proliferation sirna->apoptosis western Western Blot (Cell Cycle Proteins) sirna->western

Caption: Experimental workflow for comparing this compound and siRNA.

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in this guide.

Cell Proliferation/Viability Assay (MTT/CCK-8)
  • Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • This compound: Treat cells with a serial dilution of this compound (e.g., 0.1 to 20 µM) or a vehicle control (e.g., DMSO).

    • siRNA: Transfect cells with MELK-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent like Lipofectamine 3000, following the manufacturer's protocol.

  • Incubation: Incubate the treated cells for the desired period (e.g., 48-72 hours).

  • Reagent Addition:

    • MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • CCK-8 Assay: Add Cell Counting Kit-8 solution to each well and incubate for 1-4 hours.

  • Measurement:

    • MTT Assay: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.

    • CCK-8 Assay: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value for this compound. For siRNA, compare the proliferation of MELK-silenced cells to the control.

RNA Interference (RNAi) Protocol
  • Cell Seeding: One day before transfection, seed breast cancer cells (e.g., MDA-MB-468) in 6-well plates to achieve 70-90% confluency on the day of transfection.[8]

  • Transfection Complex Preparation:

    • Dilute MELK-specific siRNA or control siRNA in Opti-MEM I Reduced Serum Medium.

    • In a separate tube, dilute a transfection reagent such as Lipofectamine 3000 in Opti-MEM I.

    • Combine the diluted siRNA and Lipofectamine 3000 and incubate at room temperature for 10-20 minutes to allow for complex formation.

  • Transfection: Add the transfection complexes to the cells and incubate for 48-72 hours.

  • Validation of Knockdown: Harvest a subset of cells to validate MELK knockdown by Western blot or qRT-PCR.

  • Downstream Assays: Utilize the remaining cells for downstream functional assays such as proliferation, apoptosis, or cell cycle analysis.

Apoptosis Assay (Annexin V Staining)
  • Cell Treatment: Treat cells with this compound or transfect with MELK siRNA as described above.

  • Cell Harvesting: After the treatment period, harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Conclusion

The data presented in this guide demonstrates a consistent anti-proliferative effect of both pharmacological inhibition with this compound and genetic knockdown of MELK using RNAi in breast cancer cell lines. While the methodologies differ, the convergent findings strengthen the rationale for targeting MELK in cancer therapy. Researchers are encouraged to consider the specific advantages and limitations of each approach when designing their experiments. The provided protocols and pathway diagrams serve as a foundational resource for further investigation into the role of MELK in oncology.

References

A Comparative Analysis of MELK-8a and MELK Knockout on Cancer Phenotypes

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the differential effects of pharmacological inhibition versus genetic ablation of the MELK kinase.

In the landscape of cancer therapeutics, Maternal Embryonic Leucine Zipper Kinase (MELK) has been a subject of intense investigation and considerable debate. While traditionally considered a promising drug target due to its overexpression in numerous cancers and its correlation with poor prognosis, recent studies have presented conflicting evidence regarding its essentiality in cancer cell proliferation. This guide provides a comprehensive comparison of the phenotypic effects observed following treatment with the selective MELK inhibitor, MELK-8a, versus the genetic knockout of the MELK gene.

The data presented herein reveals a significant discrepancy: pharmacological inhibition of MELK with small molecules like this compound consistently demonstrates anti-proliferative and pro-apoptotic effects in various cancer models.[1][2] In stark contrast, genetic knockout of MELK using CRISPR/Cas9 technology in several cancer cell lines has shown a surprising lack of a significant phenotype, with cells continuing to proliferate at rates comparable to wild-type cells.[1][3][4] This guide will delve into the quantitative data, experimental methodologies, and underlying signaling pathways to provide researchers with a clear understanding of this ongoing controversy.

Quantitative Comparison of Phenotypic Effects

The following tables summarize the quantitative data from various studies, highlighting the differing outcomes of this compound treatment and MELK knockout on key cancer-related phenotypes.

Table 1: Effects on Cell Viability and Proliferation

Intervention Assay Cell Line(s) Observed Effect Quantitative Data (Example) Reference(s)
This compound Cell Viability / ProliferationMDA-MB-468, MCF-7, HeLa, CaSki, SiHa, C33aDecreased cell viability and proliferationIC50 = 0.11 µM (MDA-MB-468), 3.68 µM (MCF-7)[5][6][7]
MELK Knockout Cell ProliferationTriple-negative breast cancer, melanoma, colorectal cancer cell linesNo significant effect on proliferation in vitro and in vivoKnockout clones exhibited wild-type growth levels[3][4]
MELK Knockout Anchorage-Independent GrowthVarious cancer cell linesNo significant difference compared to control cells-[3]

Table 2: Effects on Apoptosis and Cell Cycle

| Intervention | Assay | Cell Line(s) | Observed Effect | Reference(s) | | :--- | :--- | :--- | :--- | | This compound | Apoptosis/Cell Cycle Analysis | Cervical cancer cell lines | Induced apoptosis and G2/M phase arrest |[6] | | MELK Knockout | Apoptosis/Cell Cycle Analysis | Triple-negative breast cancer cell lines | No significant induction of apoptosis or cell cycle arrest |[1] |

Table 3: Effects on Cancer Stem Cell Phenotypes

| Intervention | Assay | Cell Line(s) | Observed Effect | Reference(s) | | :--- | :--- | :--- | :--- | | MELK Inhibition (OTS167) | Mammosphere Formation | Breast cancer cell lines | Suppressed mammosphere formation |[8][9] | | MELK Knockout | Mammosphere Formation | Breast cancer cell lines | No significant impairment of mammosphere formation |[3] |

Experimental Protocols

Detailed methodologies are crucial for interpreting the conflicting results. Below are outlines of the key experimental protocols employed in the cited studies.

CRISPR/Cas9-Mediated MELK Knockout
  • Objective: To generate stable cell lines with a complete loss of MELK function.

  • Methodology:

    • Guide RNA (gRNA) Design: Design single or dual gRNAs targeting exons of the MELK gene.

    • Vector Construction: Clone the gRNAs into a Cas9 expression vector.

    • Transfection: Introduce the Cas9/gRNA vector into the target cancer cell lines (e.g., MDA-MB-231, A375) using lipid-based transfection reagents or electroporation.

    • Selection and Clonal Isolation: Select for transfected cells using an appropriate antibiotic resistance marker. Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

    • Verification of Knockout: Confirm the absence of MELK protein expression by Western blot analysis. Sequence the genomic DNA at the target site to identify the specific insertions or deletions (indels) that result in a frameshift and premature stop codon.

    • Phenotypic Analysis: Perform proliferation assays (e.g., cell counting, MTT assay), colony formation assays, and in vivo tumorigenicity studies using the validated knockout clones and control cells (e.g., cells transfected with a non-targeting gRNA).[1][3]

Pharmacological Inhibition with this compound
  • Objective: To assess the acute effects of inhibiting MELK kinase activity.

  • Methodology:

    • Cell Culture: Plate cancer cell lines at a predetermined density in multi-well plates.

    • Treatment: Treat the cells with a range of concentrations of this compound (NVS-MELK8a) or a vehicle control (e.g., DMSO).[5][10]

    • Cell Viability/Proliferation Assays: After a defined incubation period (e.g., 24, 48, 72 hours), assess cell viability using assays such as the resazurin or crystal violet assay.[11]

    • Apoptosis and Cell Cycle Analysis: Harvest cells, fix, and stain with propidium iodide and/or Annexin V. Analyze by flow cytometry to determine the percentage of cells in different phases of the cell cycle and the level of apoptosis.

    • Western Blot Analysis: Lyse treated cells and perform Western blotting to analyze the phosphorylation status of known MELK substrates or downstream signaling molecules.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving MELK and the experimental workflows used to compare this compound and MELK knockout.

MELK_Signaling_Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Effectors & Pathways cluster_phenotypes Cellular Phenotypes E2F1 E2F1 MELK MELK E2F1->MELK increases transcription MAPK MAPK Pathway MAPK->E2F1 stimulates FOXM1 FOXM1 MELK->FOXM1 phosphorylates, activates p53 p53 MELK->p53 phosphorylates, stabilizes cJUN c-JUN MELK->cJUN binds to CDC25B CDC25B MELK->CDC25B phosphorylates AKT AKT Pathway MELK->AKT regulates Wnt Wnt/β-catenin MELK->Wnt regulates Migration Migration MELK->Migration Proliferation Proliferation FOXM1->Proliferation Apoptosis Apoptosis p53->Apoptosis cJUN->Proliferation AKT->Proliferation Stemness Stem Cell Renewal Wnt->Stemness

Caption: Simplified MELK signaling network.

The diagram above illustrates some of the key signaling interactions of MELK. It is activated by transcription factors like E2F1, which can be stimulated by the MAPK pathway.[12] MELK then phosphorylates and regulates a variety of downstream targets that are crucial for cell cycle progression, proliferation, apoptosis, and stem cell maintenance, including FOXM1, p53, and CDC25B.[12][13][14]

Experimental_Workflow cluster_interventions Interventions cluster_assays Phenotypic Analysis cluster_results Observed Outcomes Start Cancer Cell Line MELK_8a Treat with this compound Start->MELK_8a MELK_KO CRISPR/Cas9 MELK Knockout Start->MELK_KO Viability Cell Viability Assay MELK_8a->Viability Apoptosis Apoptosis Assay MELK_8a->Apoptosis Migration Migration/Invasion Assay MELK_8a->Migration MELK_KO->Viability Colony Colony Formation Assay MELK_KO->Colony Tumor In Vivo Tumor Growth MELK_KO->Tumor Result_8a Decreased Proliferation, Increased Apoptosis Viability->Result_8a Result_KO No Significant Phenotype Viability->Result_KO Apoptosis->Result_8a Migration->Result_8a Colony->Result_KO Tumor->Result_KO

Caption: Comparative experimental workflow.

This workflow diagram contrasts the two main approaches to studying MELK function. Pharmacological inhibition with this compound leads to acute effects that are then measured, while CRISPR/Cas9 knockout results in a stable genetic modification, the long-term consequences of which are then assessed. The divergent outcomes from these two approaches are at the heart of the current controversy.

Discussion and Future Directions

The striking disparity between the effects of MELK inhibitors and MELK knockout raises critical questions for cancer researchers and drug development professionals. Several hypotheses have been proposed to explain these conflicting findings:

  • Off-Target Effects of Inhibitors: It is possible that the potent anti-cancer effects observed with MELK inhibitors like this compound and particularly the less selective inhibitor OTS167 are due to the inhibition of other essential kinases, and not solely due to the inhibition of MELK.[1][15] Even highly selective inhibitors can have off-target effects at certain concentrations.

  • Compensatory Mechanisms: In MELK knockout cells, compensatory signaling pathways may be activated during the process of clonal selection, masking the true dependence on MELK. This would not occur during the acute treatment with a pharmacological inhibitor.

  • Conditional Dependency: Some research suggests that the dependency on MELK may be context-specific, for instance, being more critical when cells are seeded at low densities.[1]

  • Non-Catalytic Functions of MELK: It is also conceivable that MELK has important non-catalytic, or "scaffolding," functions that are preserved in the presence of a kinase inhibitor but are lost upon genetic knockout.

For researchers in this field, it is imperative to consider these possibilities when designing experiments and interpreting results. Future studies should focus on:

  • Comprehensive Off-Target Profiling: Thoroughly characterizing the selectivity of MELK inhibitors in relevant cellular models is essential.

  • Inducible Knockout/Knockdown Systems: Utilizing inducible systems (e.g., Tet-on/off) to acutely deplete MELK protein could help to circumvent the issue of long-term compensatory adaptations.

  • Rescue Experiments: Attempting to rescue the phenotype of MELK inhibitor treatment by overexpressing a wild-type or kinase-dead version of MELK could help to confirm on-target effects.

References

MELK-8a: A Potent and Selective MELK Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of MELK-8a's Anti-Tumor Efficacy and Mechanism of Action

Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a compelling therapeutic target in oncology due to its overexpression in a variety of human cancers and its correlation with poor prognosis. This compound, a highly potent and selective small molecule inhibitor of MELK, has demonstrated significant anti-tumor effects across different cancer types in preclinical studies. This guide provides a comprehensive comparison of this compound's performance against other MELK inhibitors and alternative therapeutic strategies, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals in their evaluation of this promising anti-cancer agent.

Performance Comparison of MELK Inhibitors

The selectivity of a kinase inhibitor is paramount to its therapeutic index, minimizing off-target effects. This compound has been shown to be a highly selective inhibitor of MELK, distinguishing it from other less specific inhibitors such as OTS167.

InhibitorTarget KinaseIC50 (nM)Selectivity ProfileKey Findings
This compound MELK2Highly selective with minimal off-target activity.[1]Demonstrates potent anti-proliferative effects in various cancer cell lines.
OTS167 MELK10.1Known to have multiple off-targets, complicating the interpretation of its biological effects.While showing anti-tumor activity, its effects may not be solely attributable to MELK inhibition.[2]
HTH-01-091 MELK10.5Exhibits a favorable selectivity profile compared to OTS167.[1]A valuable tool for studying MELK-dependent pharmacology.

Anti-Tumor Effects of this compound Across Cancer Types

This compound has demonstrated anti-proliferative and pro-apoptotic activity in a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer types.

Cancer TypeCell LineIC50 (µM)
Triple-Negative Breast CancerMDA-MB-468~0.06
Breast Cancer (ER+)MCF-7~1.2
Cervical CancerHeLa, CaSki, SiHa, C33aNot specified, but showed decreased cell proliferation over time

Mechanism of Action: The MELK Signaling Pathway

MELK plays a crucial role in cell cycle progression, particularly in the G2/M transition, through the phosphorylation of various downstream substrates. A key downstream effector of MELK is the transcription factor Forkhead Box M1 (FOXM1), a master regulator of mitotic gene expression.

The inhibition of MELK by this compound disrupts this signaling cascade, leading to cell cycle arrest and apoptosis.

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_melk MELK Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor_Tyrosine_Kinases MAPK_Pathway MAPK Pathway Receptor_Tyrosine_Kinases->MAPK_Pathway E2F1 E2F1 MAPK_Pathway->E2F1 MELK MELK E2F1->MELK Upregulates Transcription FOXM1 FOXM1 MELK->FOXM1 Phosphorylates & Activates p53 p53 MELK->p53 Phosphorylates & Stabilizes Apoptosis Apoptosis MELK->Apoptosis Inhibits (Context-dependent) MELK_8a This compound MELK_8a->MELK Inhibits PLK1 PLK1 FOXM1->PLK1 Upregulates CDK1_CyclinB1 CDK1/Cyclin B1 FOXM1->CDK1_CyclinB1 Upregulates p53->Apoptosis Cell_Cycle_Progression Cell Cycle Progression (G2/M Transition) PLK1->Cell_Cycle_Progression CDK1_CyclinB1->Cell_Cycle_Progression

Caption: MELK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cancer cell viability. Specific cell seeding densities and incubation times may need to be optimized for different cell lines.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments should be conducted in accordance with institutional guidelines and regulations.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), with or without Matrigel.

  • Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (at a predetermined dose and schedule) and the vehicle control to the respective groups via the appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Line Culture Treatment Treatment with This compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Signaling Pathways) Treatment->Western_Blot Xenograft_Model Xenograft Tumor Model Establishment Viability_Assay->Xenograft_Model Promising Results InVivo_Treatment In Vivo Treatment with This compound Xenograft_Model->InVivo_Treatment Tumor_Measurement Tumor Growth Measurement InVivo_Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, etc.) InVivo_Treatment->Toxicity_Assessment Ex_Vivo_Analysis Ex Vivo Analysis (IHC, etc.) Tumor_Measurement->Ex_Vivo_Analysis

Caption: Preclinical Evaluation Workflow for this compound.

Conclusion and Future Directions

This compound is a highly selective and potent inhibitor of MELK with demonstrated anti-tumor activity in various cancer models. Its favorable selectivity profile compared to other MELK inhibitors makes it a valuable tool for both basic research and clinical development. The primary mechanism of action involves the disruption of the MELK-FOXM1 signaling axis, leading to cell cycle arrest and apoptosis.

Further research is warranted to expand the evaluation of this compound in a broader range of cancer types and in combination with standard-of-care therapies. The controversy surrounding the essentiality of MELK in cancer, highlighted by differing results from pharmacological inhibition and genetic knockout studies, underscores the need for continued investigation into the complex roles of MELK in tumorigenesis.[2] The development of predictive biomarkers to identify patient populations most likely to respond to this compound will be crucial for its successful clinical translation.

References

On-Target Efficacy of MELK-8a: A Comparative Analysis with Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibitor MELK-8a with genetic methods for validating the on-target effects of Maternal Embryonic Leucine Zipper Kinase (MELK). The data presented herein is compiled from multiple studies to offer an objective analysis of performance, supported by experimental data and detailed protocols.

Executive Summary

Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a potential therapeutic target in various cancers due to its role in cell cycle progression, proliferation, and apoptosis.[1][2] this compound is a potent and highly selective small molecule inhibitor of MELK.[3][4] Validating that the cellular effects of this compound are indeed due to the inhibition of MELK is crucial. This is typically achieved by comparing its effects to those of genetic approaches, such as short hairpin RNA (shRNA)-mediated knockdown and CRISPR/Cas9-mediated knockout of the MELK gene.

This guide reveals that while both this compound and shRNA-mediated knockdown of MELK show significant anti-proliferative effects in certain cancer cell lines, CRISPR/Cas9-mediated knockout of MELK has yielded conflicting results, with some studies showing no significant impact on cell proliferation.[4][5] This discrepancy highlights the complexities of targeting MELK and underscores the importance of using multiple validation methods.

Performance Comparison: this compound vs. Genetic Approaches

The following tables summarize the quantitative data from studies comparing the effects of this compound and genetic approaches on cancer cell lines.

Compound/Method Target Cell Line IC50 / Effect Reference
This compound MELK Kinase ActivityMDA-MB-468IC50: 2.96 µM[5]
A375-
shRNA (shMELK-1) MELK mRNAMDA-MB-468Significant growth inhibition[3]
shRNA (shMELK-2) MELK mRNAMDA-MB-468Significant growth inhibition[3]
CRISPR/Cas9 MELK GeneMDA-MB-468No significant effect on proliferation[5]

Table 1: Comparison of anti-proliferative effects of this compound and genetic approaches in MDA-MB-468 triple-negative breast cancer cells.

Compound MELK IC50 (nM) FLT3 IC50 (nM) Haspin IC50 (nM) Reference
This compound 2180190[3]
OTSSP167 0.4113160[4]
HTH-01-091 10.5>1000>1000[5]

Table 2: Kinase selectivity profile of this compound compared to other known MELK inhibitors.

Experimental Methodologies

Detailed protocols for the key experiments cited in this guide are provided below.

Protocol 1: shRNA-Mediated Knockdown of MELK and Cell Viability Assay

1. shRNA Vector Preparation:

  • Design shRNA sequences targeting the MELK mRNA using a suitable algorithm.

  • Synthesize and anneal complementary oligonucleotides.

  • Ligate the shRNA cassette into a suitable lentiviral vector (e.g., pLKO.1).

  • Verify the sequence of the inserted shRNA.

2. Lentivirus Production:

  • Co-transfect the shRNA-containing vector along with packaging plasmids (e.g., psPAX2 and pMD2.G) into HEK293T cells.

  • Collect the virus-containing supernatant 48-72 hours post-transfection.

  • Concentrate and titer the lentivirus.

3. Transduction of Target Cells (e.g., MDA-MB-468):

  • Plate cells at an appropriate density.

  • Transduce cells with the MELK-targeting or a non-targeting control shRNA lentivirus in the presence of polybrene.

  • Select for transduced cells using puromycin.

4. Validation of Knockdown:

  • Assess MELK mRNA levels via quantitative real-time PCR (qRT-PCR).

  • Analyze MELK protein levels by Western blot.

5. Cell Viability Assay (MTT Assay):

  • Seed an equal number of transduced cells in a 96-well plate.

  • At desired time points (e.g., 2, 4, and 6 days), add MTT solution to each well and incubate.

  • Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.

  • Normalize the viability of MELK-knockdown cells to the non-targeting control.[6][7]

Protocol 2: CRISPR/Cas9-Mediated Knockout of MELK and Cell Proliferation Assay

1. gRNA Design and Vector Construction:

  • Design guide RNAs (gRNAs) targeting an early exon of the MELK gene.

  • Clone the gRNA into a Cas9-expressing vector (e.g., pX458).

2. Transfection of Target Cells:

  • Transfect the gRNA/Cas9 plasmid into the target cell line (e.g., MDA-MB-468) using a suitable transfection reagent.

3. Single-Cell Cloning:

  • Two days post-transfection, sort GFP-positive cells (if using a fluorescent reporter) into a 96-well plate at one cell per well.

  • Expand the single-cell clones.

4. Verification of Knockout:

  • Screen for MELK protein absence in individual clones by Western blot.

  • Sequence the genomic DNA of the target region to confirm frameshift mutations.

5. Cell Proliferation Assay:

  • Plate an equal number of wild-type and MELK-knockout cells.

  • Count the cells at different time points (e.g., daily for 5 days) using a cell counter or a viability dye (e.g., trypan blue).

  • Plot the cell number over time to generate a growth curve.[5][8]

Protocol 3: Western Blot Analysis of MELK Downstream Effectors

1. Cell Lysis:

  • Treat cells with this compound or use MELK knockdown/knockout cells.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature protein lysates and separate them on an SDS-polyacrylamide gel.

  • Transfer the proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against MELK downstream targets (e.g., phospho-FOXM1, phospho-AKT, phospho-p65) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9][10]

Visualizing the Pathways and Workflows

To better understand the relationships between MELK, its inhibitors, and genetic validation methods, the following diagrams have been generated using Graphviz.

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effectors MAPK_Pathway MAPK_Pathway E2F1 E2F1 MAPK_Pathway->E2F1 activates MELK MELK E2F1->MELK upregulates transcription FOXM1 FOXM1 MELK->FOXM1 phosphorylates activates AKT_mTOR AKT/mTOR Pathway MELK->AKT_mTOR activates NF_kB NF-κB Pathway MELK->NF_kB activates via SQSTM1 Cell_Cycle_Progression Cell_Cycle_Progression FOXM1->Cell_Cycle_Progression Proliferation Proliferation AKT_mTOR->Proliferation Apoptosis_Inhibition Apoptosis_Inhibition NF_kB->Apoptosis_Inhibition

Figure 1: Simplified MELK Signaling Pathway. This diagram illustrates key upstream regulators and downstream effectors of MELK, leading to cellular outcomes like proliferation and cell cycle progression.

Experimental_Workflow cluster_pharmacological Pharmacological Approach cluster_genetic Genetic Approaches MELK_8a_Treatment Treat cells with this compound Viability_Assay_1 Cell Viability Assay (e.g., MTT) MELK_8a_Treatment->Viability_Assay_1 Western_Blot_1 Western Blot for Downstream Effectors MELK_8a_Treatment->Western_Blot_1 Comparison Comparison Viability_Assay_1->Comparison Western_Blot_1->Comparison shRNA_Knockdown shRNA-mediated MELK Knockdown Viability_Assay_2 Cell Viability/Proliferation Assay shRNA_Knockdown->Viability_Assay_2 Western_Blot_2 Western Blot for Downstream Effectors shRNA_Knockdown->Western_Blot_2 CRISPR_Knockout CRISPR/Cas9-mediated MELK Knockout CRISPR_Knockout->Viability_Assay_2 CRISPR_Knockout->Western_Blot_2 Viability_Assay_2->Comparison Western_Blot_2->Comparison

Figure 2: Experimental workflow for comparing this compound with genetic approaches to validate on-target effects.

Logical_Relationship cluster_hypothesis Hypothesis cluster_evidence Lines of Evidence Hypothesis This compound's cellular effects are due to on-target inhibition of MELK. Pharmacological This compound treatment leads to a specific phenotype (e.g., reduced proliferation). Hypothesis->Pharmacological Genetic Genetic depletion of MELK (shRNA or CRISPR) recapitulates the phenotype. Hypothesis->Genetic Conclusion Conclusion: On-target effect of this compound is confirmed. Pharmacological->Conclusion Consistent results Genetic->Conclusion Consistent results

Figure 3: Logical framework for confirming the on-target effects of this compound using genetic validation.

Conclusion

The comparative data presented in this guide demonstrate that this compound is a potent and selective inhibitor of MELK. The anti-proliferative effects observed with this compound are consistent with those seen with shRNA-mediated knockdown of MELK in sensitive cell lines, providing strong evidence for its on-target activity. However, the lack of a consistent phenotype with CRISPR/Cas9-mediated knockout suggests that the role of MELK in cancer cell proliferation may be more complex than initially thought and could be cell-context dependent or subject to compensatory mechanisms. Therefore, a multi-faceted approach, combining selective pharmacological inhibitors like this compound with genetic tools, is essential for the rigorous validation of MELK as a therapeutic target.

References

Unmasking the Precision of MELK-8a: A Kinase Specificity Showdown

Author: BenchChem Technical Support Team. Date: November 2025

In the competitive landscape of kinase inhibitor development, achieving high specificity is paramount to minimizing off-target effects and enhancing therapeutic efficacy. This guide provides a comprehensive assessment of the kinase selectivity of MELK-8a, a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a protein implicated in cancer cell proliferation.[1][2][3] We present a direct comparison with other known MELK inhibitors, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its performance in kinase profiling assays.

Executive Summary: this compound Demonstrates Superior Selectivity

Biochemical and cell-based proteomics assays reveal that this compound is a highly selective MELK inhibitor.[1][2] In contrast, the widely used inhibitor OTSSP167 exhibits a broad kinase inhibition profile, targeting numerous kinases beyond MELK.[1][3][4][5] This lack of specificity can complicate the interpretation of functional studies and potentially lead to unforeseen cellular consequences.[1][3] Another inhibitor, HTH-01-091, while showing a more favorable profile than OTSSP167, was found to be less effective at inhibiting MELK within a cellular context.[1] this compound, therefore, emerges as a more reliable tool for specifically probing MELK function in cancer biology.[1][2]

Comparative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other relevant kinase inhibitors against their primary targets and key off-targets. Lower IC50 values indicate higher potency.

InhibitorPrimary Target(s)IC50 (nM)Key Off-TargetsIC50 (µM)Reference
This compound MELK 2 - 17 Flt3 (ITD)0.18[1][6]
Haspin0.19[6]
PDGFRα0.42[6]
Aurora A>10[1]
Aurora B24[1]
OTSSP167MELK0.41Aurora B-[7][8]
MAP2K7-[4][9]
Broad SpectrumMultiple kinases[1][3][4]
HTH-01-091MELK10.5GAK, CSNK2A1/2, RIPK2-[1][10]
HesperadinAurora A, Aurora B250 (Aurora B)Multiple-[11][12][13][14]

Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources.

Experimental Methodology: Profiling Kinase Inhibitor Specificity

The selectivity of this compound and other inhibitors is often determined using a combination of in vitro biochemical assays and cell-based proteomic approaches.

In Vitro Kinase Inhibition Assay

This method directly measures the ability of an inhibitor to block the activity of a purified kinase.

  • Reaction Setup: Recombinant kinase (e.g., MELK) is incubated with a specific substrate (e.g., a peptide) and ATP (the phosphate donor) in a suitable buffer.

  • Inhibitor Addition: Varying concentrations of the test inhibitor (e.g., this compound) are added to the reaction.

  • Activity Measurement: Kinase activity is quantified by measuring the amount of phosphorylated substrate, often using methods like radioactivity (e.g., [γ-³²P]ATP) or fluorescence-based detection.[7]

  • IC50 Determination: The concentration of the inhibitor that reduces kinase activity by 50% is calculated as the IC50 value.

Multiplexed Kinase Inhibitor Beads/Mass Spectrometry (MIB/MS)

This powerful chemical proteomics technique assesses inhibitor selectivity within a more physiologically relevant cellular context.[1]

  • Cell Treatment: Cancer cells are treated with the kinase inhibitor or a vehicle control (e.g., DMSO).

  • Cell Lysis: The cells are lysed to release the cellular proteins, including the entire complement of kinases (the kinome).

  • Kinase Capture: The cell lysate is passed over beads that are coated with a broad-spectrum of kinase inhibitors. These "kinobeads" bind to the ATP-binding site of most kinases.[1]

  • Competitive Binding: If a kinase was bound by the test inhibitor inside the cell, its ATP-binding site will be occupied, and it will not bind to the beads.

  • Mass Spectrometry: The kinases that do bind to the beads are identified and quantified using mass spectrometry.

  • Selectivity Profile: By comparing the amount of each kinase captured from inhibitor-treated cells versus control cells, a selectivity profile is generated. A significant decrease in the amount of a specific kinase captured indicates that the inhibitor effectively engaged that target in the cellular environment.[1]

Visualizing the Experimental Workflow and Signaling Context

To better illustrate the processes involved, the following diagrams outline the MIB/MS workflow and the signaling pathway in which MELK plays a role.

experimental_workflow Experimental Workflow: MIB/MS Kinase Profiling cluster_cell_culture Cellular Treatment cluster_proteomics Proteomics Analysis cell_culture Cancer Cell Culture inhibitor_treatment Treat with Kinase Inhibitor (e.g., this compound) cell_culture->inhibitor_treatment control_treatment Treat with Vehicle (DMSO) cell_culture->control_treatment lysis Cell Lysis inhibitor_treatment->lysis control_treatment->lysis kinobeads Incubate Lysate with Kinobeads lysis->kinobeads wash Wash Beads kinobeads->wash elution Elute Bound Kinases wash->elution ms_analysis LC-MS/MS Analysis elution->ms_analysis data_analysis Data Analysis & Quantification ms_analysis->data_analysis result Identify Inhibitor Targets data_analysis->result Compare Kinase Levels

Caption: Workflow for assessing kinase inhibitor specificity using MIB/MS.

melk_pathway Simplified MELK Signaling in Mitotic Entry MELK MELK AuroraA Aurora A MELK->AuroraA Activation AuroraB Aurora B MELK->AuroraB Activation CDK1 CDK1 MELK->CDK1 Activation MELK_8a This compound MELK_8a->MELK Mitotic_Entry Mitotic Entry AuroraA->Mitotic_Entry AuroraB->Mitotic_Entry CDK1->Mitotic_Entry

Caption: MELK's role in activating key mitotic kinases to promote cell cycle progression.

Conclusion: this compound as the Preferred Tool for Targeted Research

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of MELK-8a

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and laboratory personnel must adhere to strict safety protocols when handling and disposing of MELK-8a, a potent kinase inhibitor. Due to its classification as harmful if swallowed and very toxic to aquatic life with long-lasting effects, proper disposal is critical to ensure personnel safety and prevent environmental contamination.[1] The following guide provides detailed, step-by-step procedures for the safe disposal of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound, including weighing and dissolution, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Spillage: In case of a spill, collect the spillage.[1] Absorb solutions with an inert, finely-powdered material such as diatomite or universal binders.[1] Decontaminate surfaces by scrubbing with alcohol and dispose of all contaminated materials as hazardous waste.[1]

Segregation and Collection of this compound Waste

Proper segregation of chemical waste is fundamental to safe disposal. All materials that have come into contact with this compound must be treated as hazardous chemical waste.

Types of Waste:

  • Solid Waste: Includes unused or expired this compound powder, contaminated PPE (gloves, weigh boats, etc.), and any absorbent materials used for cleaning spills.

  • Liquid Waste: Includes leftover solutions of this compound, solvents used for rinsing contaminated glassware, and media from cell culture experiments.

Collection Procedure:

  • Designated Waste Containers: Use separate, clearly labeled, and leak-proof containers for solid and liquid this compound waste. Containers should be made of a material compatible with the chemicals being discarded.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Harmful to Aquatic Life").

  • Storage: Store waste containers in a designated, secure secondary containment area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

Step-by-Step Disposal Protocol

The overarching principle for the disposal of this compound is that it must be managed by an approved and licensed hazardous waste disposal facility.[1] Do not dispose of this compound down the drain or in regular trash.

  • Waste Accumulation: Collect all solid and liquid waste in their respective, properly labeled containers as described above.

  • Container Sealing: Once a waste container is full, seal it tightly to prevent any leaks or spills.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for the collection and disposal of the waste.

  • Documentation: Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and date of disposal. This is often a legal requirement and good laboratory practice.

  • Handover: Follow the specific instructions provided by your EHS office or the disposal contractor for the handover of the waste containers.

Quantitative Data Summary

For researchers using this compound, the following data from its Safety Data Sheet (SDS) and product information sheets are pertinent to its handling and potential hazards.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 1922153-17-0[1]
Hazard Statements H302: Harmful if swallowed[1]
H410: Very toxic to aquatic life[1]
Precautionary Statement P273: Avoid release to the environment[1]
P501: Dispose of contents/container to an approved waste disposal plant[1]
Storage Temperature -20°C (powder) or -80°C (in solvent)[1]

Disposal Workflow Diagram

The logical steps for the proper disposal of this compound are outlined in the workflow diagram below. This visualization provides a clear, at-a-glance overview of the procedural flow from waste generation to final disposal.

G cluster_0 Waste Generation & Segregation cluster_1 Interim Storage & Handling cluster_2 Final Disposal gen Generation of this compound Waste (Solid & Liquid) seg Segregate into Labeled Solid & Liquid Waste Containers gen->seg store Store Sealed Containers in Secondary Containment seg->store log Maintain Waste Log store->log contact Contact EHS or Approved Waste Contractor log->contact pickup Arrange for Waste Pickup contact->pickup dispose Transfer to Approved Hazardous Waste Facility pickup->dispose

Caption: Workflow for the safe disposal of this compound hazardous waste.

References

Personal protective equipment for handling MELK-8a

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling MELK-8a. It offers procedural, step-by-step guidance to ensure the safe handling and disposal of this potent kinase inhibitor.

Hazard Identification and Safety Precautions

This compound is a potent maternal embryonic leucine zipper kinase (MELK) inhibitor.[1][2][3] While comprehensive toxicological data is not fully available, it should be handled as a hazardous compound. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Hazard Summary:

Hazard Classification (as per GHS)DescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 4)Harmful if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Acute Aquatic Toxicity (Category 1)Very toxic to aquatic life.P273: Avoid release to the environment. P391: Collect spillage.
Chronic Aquatic Toxicity (Category 1)Very toxic to aquatic life with long lasting effects.P273: Avoid release to the environment.

Personal Protective Equipment (PPE)

Due to its potent nature, a stringent PPE protocol is mandatory when handling this compound. The following PPE should be worn at all times in the designated handling area.

PPE ComponentSpecifications
Gloves Double gloving with chemotherapy-rated nitrile gloves is required.[4][5] The outer glove should be over the gown cuff and the inner glove underneath.[4] Change gloves immediately if contaminated.
Gown A disposable, low-lint, solid-front gown with long sleeves and tight-fitting cuffs (e.g., polyethylene-coated polypropylene) should be worn.[4][6]
Eye/Face Protection Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing, a full-face shield is recommended.[4][7]
Respiratory Protection For handling the solid compound or when generating aerosols, a NIOSH-approved N95 or higher-level respirator is recommended.[4]

Below is a workflow for the proper donning and doffing of PPE when handling this compound.

PPE_Workflow cluster_donning PPE Donning Procedure cluster_doffing PPE Doffing Procedure Don1 Perform Hand Hygiene Don2 Put on Inner Gloves Don1->Don2 Don3 Put on Gown Don2->Don3 Don4 Put on Outer Gloves (over cuffs) Don3->Don4 Don5 Put on Respiratory Protection Don4->Don5 Don6 Put on Eye/Face Protection Don5->Don6 Doff1 Remove Outer Gloves Doff2 Remove Gown Doff1->Doff2 Doff3 Perform Hand Hygiene Doff2->Doff3 Doff4 Remove Eye/Face Protection Doff3->Doff4 Doff5 Remove Respiratory Protection Doff4->Doff5 Doff6 Remove Inner Gloves Doff5->Doff6 Doff7 Perform Thorough Hand Hygiene Doff6->Doff7

PPE Donning and Doffing Workflow

Handling and Storage Procedures

Receiving:

  • Upon receipt, inspect the package for any damage or leaks in a designated area.

  • Wear a single pair of chemotherapy-rated gloves during inspection.[4]

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Recommended storage temperature is -20°C for the solid form.[8]

  • Stock solutions should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1]

  • Aqueous solutions are not recommended for storage for more than one day.

  • Store in a designated, restricted-access area.

Handling:

  • All handling of the solid compound and preparation of solutions should be performed in a designated containment device such as a chemical fume hood or a glove box.

  • Avoid the formation of dust and aerosols.

  • Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate after use or dispose of as hazardous waste.

  • Do not eat, drink, or smoke in the handling area.[9]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Spill Response Workflow:

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess MinorSpill Minor Spill Assess->MinorSpill MajorSpill Major Spill Assess->MajorSpill DonPPE Don Appropriate PPE MinorSpill->DonPPE ContactEHS Contact Emergency Services / EHS MajorSpill->ContactEHS Contain Contain the Spill (use absorbent pads/dikes) DonPPE->Contain Absorb Absorb/Neutralize the Spill Contain->Absorb Collect Collect Residue into Hazardous Waste Container Absorb->Collect Decontaminate Decontaminate the Area & Equipment Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

General Spill Response Workflow

Cleanup Procedure for a Minor Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don PPE: Put on the appropriate PPE as outlined in Section 2.

  • Containment: For liquid spills, create a dike around the spill using absorbent materials.[10] For solid spills, carefully cover with a damp paper towel to avoid generating dust.

  • Absorption/Collection:

    • Liquid Spill: Absorb the spill using an inert absorbent material (e.g., vermiculite, chemical absorbent pads).[11] Work from the outside in.

    • Solid Spill: Carefully scoop the solid material into a sealable, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable decontaminating solution (e.g., soap and water, followed by 70% ethanol), and wipe dry. All cleaning materials should be disposed of as hazardous waste.

  • Waste Disposal: Place all contaminated materials, including PPE, into a sealed and clearly labeled hazardous waste container.

For major spills, evacuate the area, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

Disposal Steps:

  • Segregation: Keep this compound waste separate from other laboratory waste.

  • Containment: Use leak-proof, sealable containers clearly labeled as "Hazardous Waste: this compound".

  • Labeling: Ensure the waste container is labeled with the full chemical name and associated hazards.

  • Collection: Follow your institution's procedures for hazardous waste pickup and disposal. Do not dispose of this compound down the drain or in regular trash.

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Emergency Contact: In case of a serious incident, call your institution's emergency number and the poison control center. Provide them with the Safety Data Sheet for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MELK-8a
Reactant of Route 2
Reactant of Route 2
MELK-8a

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.